(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBMHIHXRARJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380020 | |
| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153912-60-8 | |
| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,5-dimethyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol (CAS 153912-60-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, with the CAS number 153912-60-8, is a substituted pyrazole derivative.[1][2] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[3][4][5][6][7] Numerous pyrazole-containing compounds have been developed as therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][6][7] This technical guide provides a summary of the known properties and the synthesis of this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 153912-60-8 | [1][2] |
| Molecular Formula | C₆H₁₀N₂O | [1][2] |
| Molecular Weight | 126.16 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| Appearance | White crystal | [8] |
| Melting Point | 50-55 °C | |
| Boiling Point | 118 °C at 2 mmHg | |
| Density | 1.13 ± 0.1 g/cm³ |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported.[8] The synthesis is a multi-step process starting from ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Experimental Protocol: Synthesis of this compound[8]
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran.
-
Cool the solution in an ice bath and slowly add sodium hydride (4.8 g, 200 mmol).
-
Warm the reaction mixture to 50 °C and stir for 1 hour.
-
Cool the mixture to room temperature.
-
Dissolve methyl iodide (28.2 g, 200 mmol) in 100 mL of tetrahydrofuran and add it dropwise to the reaction mixture.
-
Heat the reaction at 50 °C for 2 hours.
-
After cooling, remove the tetrahydrofuran by distillation under reduced pressure.
-
Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry them, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Step 2: Reduction to this compound
-
To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran and add it dropwise to the flask.
-
Stir the reaction mixture for 4 hours after the addition is complete.
-
Quench the reaction by the slow dropwise addition of anhydrous ethanol.
-
Remove the tetrahydrofuran by distillation under reduced pressure.
-
Add 500 mL of methanol and adjust the pH to neutral.
-
Heat the mixture to reflux for 6 hours and then filter.
-
Concentrate the filtrate, dissolve the residue in 100 mL of dichloromethane, and wash twice with 50 mL of saturated aqueous sodium chloride.
-
Dry the organic layer and concentrate it to obtain this compound.
A workflow diagram for the synthesis is provided below.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published data specifically detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While the broader class of pyrazole derivatives is known for a wide range of pharmacological activities, specific studies on this particular compound are not available in the public domain.[3][4][5][6][7]
The pyrazole scaffold is a key feature in many approved drugs, where it can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[3] It can also participate in van der Waals interactions with target proteins.[3]
Given its structure as a substituted pyrazole, it is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. The hydroxymethyl group provides a reactive site for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
The logical relationship for its potential use in drug discovery is outlined in the diagram below.
Safety and Handling
This compound is associated with the following GHS hazard statements:[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a pyrazole derivative with well-defined physical and chemical properties and a clear synthetic route. While specific data on its biological activity is currently lacking, its structural features suggest its potential as a valuable building block for the synthesis of novel compounds in the field of drug discovery. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
References
- 1. This compound | C6H10N2O | CID 2776366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 153912-60-8 [matrix-fine-chemicals.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 153912-60-8 [amp.chemicalbook.com]
Physical and chemical properties of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a discussion of the potential role of pyrazole derivatives in drug development, including relevant signaling pathways.
Core Properties and Data
This compound is a pyrazole derivative with the chemical formula C₆H₁₀N₂O. The following tables summarize its key physical and chemical properties.
| Identifier | Value | Reference |
| CAS Number | 153912-60-8 | [1][2] |
| Molecular Formula | C₆H₁₀N₂O | [1][3] |
| Molecular Weight | 126.16 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Physical Property | Value | Reference |
| Melting Point | 50 °C | |
| Boiling Point | 118 °C at 2 mmHg | |
| Appearance | White crystal | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Below is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis of this compound[1][4]
Materials:
-
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride solution
-
Three-necked flask
-
Dropping funnel
-
Reflux condenser
-
Ice bath
Procedure:
-
Preparation of the Reducing Agent: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.
-
Addition of the Ester: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran. Slowly add this solution dropwise to the suspension of lithium aluminum hydride in the three-necked flask.
-
Reaction: After the addition is complete, stir the reaction mixture for 4 hours.
-
Quenching the Reaction: Upon completion of the reduction, slowly and carefully add anhydrous ethanol dropwise to quench the excess lithium aluminum hydride.
-
Work-up:
-
Remove the tetrahydrofuran by distillation under reduced pressure.
-
Add 500 mL of methanol to the residue and adjust the pH to neutral.
-
Heat the mixture to reflux for 6 hours and then filter.
-
Concentrate the filtrate.
-
Dissolve the concentrated residue in 100 mL of dichloromethane.
-
Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.
-
Dry the organic layer and concentrate it to obtain this compound.
-
A schematic of the synthesis workflow is provided below:
Analytical Data
| Analytical Technique | Expected Observations |
| ¹H NMR | * Singlet for the pyrazole ring proton (C4-H). |
-
Singlet for the N-methyl protons.
-
Singlet for the C5-methyl protons.
-
Singlet for the methylene protons of the methanol group.
-
Broad singlet for the hydroxyl proton. | | ¹³C NMR | * Signals for the two methyl carbons.
-
Signal for the methylene carbon of the methanol group.
-
Signals for the three pyrazole ring carbons. | | IR Spectroscopy | * Broad absorption band for the O-H stretch of the alcohol.
-
C-H stretching vibrations for the methyl and methylene groups.
-
C=N and C=C stretching vibrations characteristic of the pyrazole ring. | | Mass Spectrometry | * A molecular ion peak corresponding to the molecular weight of 126.16 g/mol . |
Role in Drug Development and Signaling Pathways
The pyrazole scaffold is a prominent feature in many approved drugs and compounds in clinical development. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
In the context of oncology, pyrazole-containing compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include BRAF, PI3K, EGFR, and VEGFR-2. Inhibition of these kinases can disrupt key signaling pathways, such as the MAP kinase and NF-κB pathways, leading to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates a generalized signaling pathway that can be targeted by pyrazole derivatives in cancer therapy.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the pyrazole scaffold. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound and related compounds.
References
- 1. This compound CAS#: 153912-60-8 [m.chemicalbook.com]
- 2. This compound | 153912-60-8 [amp.chemicalbook.com]
- 3. This compound | C6H10N2O | CID 2776366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 153912-60-8 [amp.chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
- 6. jocpr.com [jocpr.com]
- 7. rsc.org [rsc.org]
- 8. jmchemsci.com [jmchemsci.com]
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol structure and molecular formula
This technical guide provides a comprehensive overview of the chemical compound (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, including its molecular structure, chemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Molecular Formula
This compound is a heterocyclic organic compound. The structure consists of a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a hydroxymethyl group at position 3.
Molecular Formula: C₆H₁₀N₂O[1][2]
IUPAC Name: (1,5-dimethylpyrazol-3-yl)methanol[1]
Canonical SMILES: CC1=NN(C)C=C1CO
InChI: InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3[1]
InChIKey: XJBMHIHXRARJJS-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 126.16 g/mol | [1] |
| Melting Point | 50 °C | [3] |
| Boiling Point | 118 °C at 2 mmHg | [3] |
| Density | 1.13 ± 0.1 g/cm³ | [3] |
| CAS Number | 153912-60-8 | [1][2] |
Experimental Synthesis Protocol
The synthesis of this compound can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[3] The following is a detailed protocol for this synthesis.
Materials:
-
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride solution
Procedure:
-
To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.[3]
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran.[3]
-
Slowly add the solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate dropwise to the three-necked flask containing the lithium aluminum hydride suspension.[3]
-
After the addition is complete, continue stirring the reaction mixture for 4 hours.[3]
-
Quench the reaction by the slow, dropwise addition of anhydrous ethanol to consume any remaining lithium aluminum hydride.[3]
-
Remove the tetrahydrofuran by distillation under reduced pressure.[3]
-
Add 500 mL of methanol to the residue and adjust the pH to neutral. Heat the mixture to reflux for 6 hours and then filter.[3]
-
Concentrate the filtrate and dissolve the resulting residue in 100 mL of dichloromethane.[3]
-
Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.[3]
-
Dry the organic layer and concentrate it to yield 1,5-dimethyl-1H-pyrazole-3-methanol. The expected yield is approximately 8.8 g (70%).[3]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Navigating the Spectral Landscape of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. A thorough understanding of the spectral properties of its derivatives is crucial for structure elucidation, quality control, and the rational design of new chemical entities. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of this compound, including its synthesis, experimental protocols for spectral acquisition, and a comparative analysis of related structures.
Note: Extensive searches of public scientific databases and literature did not yield a complete, explicitly assigned 1H and 13C NMR dataset for this compound. Therefore, this guide presents a detailed synthesis protocol for the target compound and provides NMR data for structurally similar pyrazole derivatives for comparative purposes.
Data Presentation: NMR Spectral Data of Structurally Related Pyrazole Derivatives
To provide a contextual understanding of the expected NMR spectral features of this compound, the following tables summarize the 1H and 13C NMR data for two closely related analogs: 3,5-dimethyl-1-phenyl-1H-pyrazole and 1-benzyl-3,5-dimethyl-1H-pyrazole. The primary structural difference is the substituent at the N1 position of the pyrazole ring.
Table 1: ¹H NMR Spectral Data of Related Pyrazole Derivatives in CDCl₃ [1]
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | Ar-H | 7.46-7.33 | m | 4H |
| Ar-H | 7.29-7.19 | m | 1H | |
| Pyrazole-H4 | 5.90 | s | 1H | |
| CH₃ | 2.25 | s | 6H | |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | Ar-H | 7.28-7.15 | m | 3H |
| Ar-H | 7.02 (d, J = 7.32 Hz) | d | 2H | |
| Pyrazole-H4 | 5.85 | s | 1H | |
| CH₂ | 5.14 | s | 2H | |
| CH₃ | 2.22 | s | 3H | |
| CH₃ | 2.11 | s | 3H |
Table 2: ¹³C NMR Spectral Data of Related Pyrazole Derivatives in CDCl₃ [1]
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | C3/C5 | 148.1 |
| Ar-C | 139.4 | |
| Ar-C | 138.4 | |
| Ar-CH | 128.3 | |
| Ar-CH | 126.4 | |
| Ar-CH | 124.0 | |
| C4 | 106.4 | |
| CH₃ | 12.9 | |
| CH₃ | 11.8 | |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | C3/C5 | 147.2 |
| Ar-C | 138.9 | |
| Ar-C | 137.2 | |
| Ar-CH | 128.9 | |
| Ar-CH | 127.5 | |
| Ar-CH | 126.5 | |
| C4 | 105.7 | |
| CH₂ | 52.5 | |
| CH₃ | 13.5 | |
| CH₃ | 11.3 |
Experimental Protocols
Synthesis of this compound[2][3]
The synthesis of this compound can be achieved through the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [2][3]
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (200 mmol) in 200 mL of anhydrous tetrahydrofuran.
-
Under cooling in an ice bath, slowly add sodium hydride (200 mmol).
-
Warm the reaction mixture to 50 °C and stir for 1 hour.
-
Cool the mixture to room temperature.
-
Dissolve methyl iodide (200 mmol) in 100 mL of tetrahydrofuran and add it dropwise to the reaction mixture.
-
Heat the reaction at 50°C for 2 hours.
-
After cooling, remove the tetrahydrofuran by distillation under reduced pressure.
-
Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Step 2: Reduction to this compound [2]
-
To a dry three-necked flask, add lithium aluminum hydride (100 mmol) and 200 mL of anhydrous tetrahydrofuran.
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (100 mmol) in 100 mL of dry tetrahydrofuran and add it dropwise to the lithium aluminum hydride suspension.
-
Stir the reaction mixture for 4 hours.
-
Quench the reaction by the slow, dropwise addition of anhydrous ethanol to consume any remaining lithium aluminum hydride.
-
Remove the tetrahydrofuran by distillation under reduced pressure.
-
Add 500 mL of methanol, neutralize the pH, and reflux for 6 hours.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in 100 mL of dichloromethane and wash twice with 50 mL of saturated aqueous sodium chloride.
-
Dry the organic layer and concentrate to yield this compound.
General Protocol for NMR Spectral Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules, which can be adapted for the analysis of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or a similar instrument.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum at a probe temperature of 298 K.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical acquisition parameters include a spectral width of 200-240 ppm, a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.
Visualization of Key Processes
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a synthesized compound.
Caption: A flowchart illustrating the key stages of NMR analysis, from synthesis to final data reporting.
Hypothetical Signaling Pathway Involving a Pyrazole-based Kinase Inhibitor
This diagram depicts a hypothetical signaling pathway where a pyrazole-containing compound acts as a kinase inhibitor, a common mechanism of action for pyrazole-based drugs.
Caption: A diagram of a hypothetical signaling cascade inhibited by a pyrazole-based compound.
References
Biological activity of dimethyl pyrazole derivatives
An In-depth Technical Guide on the Biological Activity of Dimethyl Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[1][2] Their synthetic versatility allows for the creation of a vast library of derivatives with applications ranging from anti-inflammatory and anticancer to antimicrobial agents.[3][4][5] Among these, dimethyl pyrazole derivatives are a particularly significant subclass, forming the core scaffold of numerous pharmacologically active compounds.[6][7] This guide provides a comprehensive overview of the biological activities of dimethyl pyrazole derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.
Anti-inflammatory Activity
Dimethyl pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily achieved through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4).[8][9][10]
Mechanism of Action: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which mediate the production of prostaglandins—key signaling molecules in inflammation.[9][11] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation.[12] Dimethyl pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are designed to preferentially target COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
The Pivotal Role of Pyrazole Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to engage in various biological interactions have solidified its importance in the design and development of a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the pyrazole core, its diverse biological activities, and its applications in drug discovery, with a focus on anticancer, anti-inflammatory, and other key therapeutic areas.
Introduction: The Significance of the Pyrazole Moiety
The unique chemical properties of the pyrazole ring, including its planarity, aromaticity, and ability to act as both a hydrogen bond donor and acceptor, contribute to its success as a pharmacophore.[4][5] These features allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[6][7][8] Consequently, pyrazole derivatives have been successfully developed into FDA-approved drugs for various indications, including cancer, inflammation, erectile dysfunction, and obesity.[3][9][10]
Synthesis of Pyrazole Scaffolds
The synthetic tractability of the pyrazole ring is a key factor in its widespread use. Several robust and versatile methods exist for its construction, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[11][12][13]
A general synthetic scheme is outlined below:
Variations of this method, including the use of α,β-unsaturated aldehydes and ketones, allow for the introduction of diverse substituents on the pyrazole core, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[11][14][15] Microwave-assisted synthesis and other modern techniques have further enhanced the efficiency of these reactions.[7]
Biological Activities and Therapeutic Applications
The pyrazole scaffold is a cornerstone in the development of drugs targeting a wide range of diseases.
Anticancer Activity
A significant number of pyrazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][16][17]
3.1.1. Protein Kinase Inhibition
The pyrazole ring serves as an excellent scaffold for the design of protein kinase inhibitors (PKIs).[1][2][18] The 3-aminopyrazole moiety, in particular, is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[18] This provides a strong anchor for developing potent and selective inhibitors.
Several FDA-approved PKIs feature a pyrazole core, including:
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2).
-
Crizotinib: An inhibitor of ALK and ROS1 tyrosine kinases.
-
Encorafenib: A BRAF kinase inhibitor.[2]
The following diagram illustrates the general mechanism of action for pyrazole-based kinase inhibitors.
3.1.2. Other Anticancer Mechanisms
Beyond kinase inhibition, pyrazole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with other signal transduction pathways involved in cancer progression.[7][16][19]
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound | Target | IC50 | Cell Line | Reference |
| Ruxolitinib | JAK1 | 3.3 nM | - | [2] |
| Ruxolitinib | JAK2 | 2.8 nM | - | [2] |
| Crizotinib | ALK | 24 nM | - | [2] |
| Encorafenib | BRAF V600E | 0.3 nM | - | [2] |
| Gandotinib | JAK2 | - | - | [1] |
Anti-inflammatory Activity
Pyrazole derivatives have a long history as anti-inflammatory agents.[6][20][21] The most notable example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain.[22] The pyrazole scaffold is crucial for its selective binding to the COX-2 enzyme.
The workflow for evaluating the anti-inflammatory potential of novel pyrazole compounds often involves the following steps:
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | IC50 | Assay | Reference |
| Celecoxib | COX-2 | 40 nM | In vitro enzyme assay | [22] |
| Compound 134 | COX-2 | - | Selective inhibition compared to indomethacin | [20] |
| Compound 8d | - | 75% inhibition | In vitro anti-inflammatory | [23] |
Other Therapeutic Areas
The therapeutic potential of pyrazole scaffolds extends to numerous other areas:
-
Antimicrobial Activity: Pyrazole derivatives have shown efficacy against a range of bacteria and fungi, including resistant strains.[24][25][26]
-
Antiviral Activity: Some pyrazoles have demonstrated activity against viruses such as HIV.[9]
-
Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting CNS disorders. Rimonabant , a cannabinoid receptor 1 (CB1) antagonist, was developed as an anti-obesity agent.[27][28][29]
-
Erectile Dysfunction: Sildenafil , a phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolo[4,3-d]pyrimidine core and is a widely used treatment for erectile dysfunction.[9][30]
The signaling pathway for Sildenafil is depicted below:
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[31][32] For instance, in a series of cannabinoid receptor antagonists, potent and selective CB1 antagonistic activity was associated with a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel pyrazole compounds.
General Procedure for Pyrazole Synthesis (Cyclocondensation)
-
To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1-1.2 equivalents).
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.[12]
In Vitro COX-2 Inhibition Assay
-
The inhibitory activity of the test compounds on COX-2 is determined using a commercially available COX inhibitor screening assay kit.
-
The assay is performed according to the manufacturer's instructions, typically involving the incubation of the enzyme with the test compound and arachidonic acid as the substrate.
-
The production of prostaglandin is measured, often via a colorimetric or fluorescent method.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)
-
Animals (e.g., Wistar rats) are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a specified time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
The paw volume is measured at different time intervals using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.[23]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[4][9][33] Its privileged structural features and synthetic accessibility have led to the development of numerous clinically successful drugs.[10][34] Future research will likely focus on the design of novel pyrazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of new therapeutic applications for this remarkable scaffold remains a promising avenue for drug discovery and development.[4][35]
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemrevlett.com [chemrevlett.com]
- 15. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 16. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazole scaffold: a remarkable tool in the development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. mdpi.com [mdpi.com]
- 21. neliti.com [neliti.com]
- 22. Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflamm...: Ingenta Connect [ingentaconnect.com]
- 23. japsonline.com [japsonline.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review: Ingenta Connect [ingentaconnect.com]
- 26. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 29. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. eurekaselect.com [eurekaselect.com]
(1,5-Dimethyl-1H-Pyrazol-3-yl)methanol: A Versatile Building Block in Synthetic and Medicinal Chemistry
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,5-Dimethyl-1H-pyrazol-3-yl)methanol has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological activities. Its unique structural features, including a reactive hydroxyl group and a decorated pyrazole core, make it an attractive starting material for the synthesis of a diverse range of compounds, most notably kinase inhibitors for potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent elaboration into bioactive molecules are presented, alongside a summary of its key quantitative data. Furthermore, this guide visualizes the critical signaling pathways targeted by compounds derived from this essential building block.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an ideal core for the design of enzyme inhibitors and receptor modulators. This compound, a readily accessible derivative, offers a convenient handle for synthetic diversification, allowing for its incorporation into larger, more complex molecular architectures. This guide will explore the synthesis and utility of this important building block.
Synthesis and Properties
This compound can be synthesized in a multi-step sequence starting from readily available starting materials. A common route involves the reduction of a corresponding pyrazole-3-carboxylate ester.
Synthesis of this compound
A typical synthetic route involves the methylation of ethyl 1-methyl-1H-pyrazole-3-carboxylate followed by reduction of the ester functionality.
Experimental Protocol:
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [3]
-
Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add sodium hydride (1 equivalent) portion-wise.
-
Warm the reaction mixture to 50 °C and stir for 1 hour.
-
Cool the mixture to room temperature and add a solution of methyl iodide (1 equivalent) in THF dropwise.
-
Heat the reaction at 50 °C for 2 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of this compound [3]
-
To a suspension of lithium aluminum hydride (1 equivalent) in anhydrous THF, add a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in THF dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 153912-60-8 | [3] |
| Molecular Formula | C₆H₁₀N₂O | [3] |
| Molecular Weight | 126.16 g/mol | [3] |
| Melting Point | 50 °C | |
| Boiling Point | 118 °C at 2 mmHg | |
| Density | 1.13 g/cm³ |
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 6.1 (s, 1H, pyrazole C4-H)
-
δ ~ 4.6 (s, 2H, -CH₂OH)
-
δ ~ 3.7 (s, 3H, N-CH₃)
-
δ ~ 2.3 (s, 3H, C5-CH₃)
-
δ ~ 2.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~ 150 (C3)
-
δ ~ 140 (C5)
-
δ ~ 105 (C4)
-
δ ~ 58 (-CH₂OH)
-
δ ~ 36 (N-CH₃)
-
δ ~ 11 (C5-CH₃)
IR (KBr, cm⁻¹):
-
~3300 (O-H stretch, broad)
-
~2950-2850 (C-H stretch)
-
~1550 (C=N stretch)
-
~1050 (C-O stretch)
Mass Spectrometry (EI):
-
M⁺ at m/z 126
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly those with applications in drug discovery. The hydroxyl group can be readily converted to other functional groups, such as halides or mesylates, to facilitate nucleophilic substitution reactions.
Synthesis of Kinase Inhibitors
A significant application of this building block is in the development of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding site of many kinases.
The c-Jun N-terminal kinase 3 (JNK3) is a promising target for the treatment of neurodegenerative diseases. This compound can be a precursor in the synthesis of potent and selective JNK3 inhibitors.
Experimental Workflow for JNK3 Inhibitor Synthesis: [4]
Experimental Protocol (Representative Steps): [4]
-
Mesylation: To a solution of this compound in dichloromethane, add triethylamine followed by methanesulfonyl chloride at 0 °C. Stir the reaction until completion.
-
Nitrile Formation: The crude mesylate is then reacted with sodium cyanide in a suitable solvent like DMSO to afford the corresponding acetonitrile derivative.
-
This nitrile intermediate can then be further elaborated through various coupling and functional group transformations to yield the final JNK3 inhibitor.
The (1,5-dimethyl-1H-pyrazol-3-yl) moiety is also found in inhibitors of other important kinase families, such as Aurora kinases and Janus kinases (JAKs).[5][6] The synthetic strategies often involve the conversion of the methanol to a leaving group, followed by nucleophilic substitution with an appropriate amine or other nucleophile.
Quantitative Data for Representative Kinase Inhibitors:
| Target Kinase | Compound Type | IC₅₀ (nM) | Reference |
| JNK3 | Pyrazolylacetonitrile derivative | 227 | [4] |
| JAK2 | Pyrazol-3-ylamino pyrazine | Potent inhibition | [5] |
| Aurora A | Pyrimidine-based inhibitor | Varies | [6] |
Signaling Pathways
The biological effects of the kinase inhibitors synthesized from this compound are exerted through the modulation of specific intracellular signaling pathways that are often dysregulated in diseases like cancer and neurodegenerative disorders.
JNK Signaling Pathway
The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular responses to stress, apoptosis, and inflammation.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers, leading to chromosomal instability.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell growth, and differentiation. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the reactivity of its hydroxyl group provide a versatile platform for the generation of diverse chemical libraries. The demonstrated utility of this compound in the synthesis of potent kinase inhibitors highlights its significance in modern drug discovery. The continued exploration of new synthetic methodologies and applications for this compound is expected to yield novel therapeutic agents for a range of human diseases.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound CAS#: 153912-60-8 [m.chemicalbook.com]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Pyrazole-Containing Bioactive Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in various biological interactions have led to the development of a wide array of therapeutic agents.[3][4][5] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif as a critical pharmacophore.[1] This underscores the therapeutic relevance of pyrazole-based molecules and their immense potential in drug discovery and development.[1][4]
The diverse biological activities exhibited by pyrazole derivatives are extensive, encompassing anti-inflammatory, anticancer, antimicrobial, antifungal, antioxidant, antiviral, and antitubercular properties.[1][2] Recent advancements in synthetic methodologies have further broadened the accessibility and structural diversity of these compounds, paving the way for the discovery of novel bioactive agents with enhanced potency and selectivity.[1][6] This technical guide provides an in-depth overview of the discovery of novel pyrazole-containing bioactive compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols and systematically presented quantitative data are included to facilitate further research and development in this promising area.
Synthesis of Bioactive Pyrazole Compounds
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-difunctionalized system with hydrazine or its derivatives.[6] Multicomponent reactions have also gained popularity due to their efficiency and atom economy.[7]
General Synthetic Workflow
The discovery and synthesis of novel bioactive pyrazole compounds typically follow a structured workflow, from initial design and synthesis to purification and structural elucidation.
Biological Activities and Therapeutic Potential
Novel pyrazole derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology, inflammation, and infectious diseases.
Anticancer Activity
Pyrazole-containing compounds have been extensively investigated for their anticancer properties, with several derivatives showing potent activity against a range of cancer cell lines.[2][8][9] The mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[8][10]
Table 1: Anticancer Activity of Novel Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Target/Mechanism | Reference |
| 14 | K-562, UO-31, SR, HOP-92 | 0.04 - 11.4 | Antitumor | [2] |
| 21 | HCT116, MCF-7 | 0.39, 0.46 | Aurora-A kinase inhibition | [2] |
| 22 | MCF-7 | 0.01 | Antitumor | [2] |
| 23 | NCI-H460, SF-268 | 0.03, 31.5 | Antitumor | [2] |
| 30 | WM266.4 | 0.19 | BRAF(V600E) inhibition | [2] |
| 42 | WM 266.4, MCF-7 | 0.12, 0.16 | Anticancer | [2] |
| 43 | Various | Not specified | Cytotoxicity | [2] |
| 44 | BCR-Abl kinase | 14.2 (nM) | Kinase inhibition | [2] |
| 49 | EGFR, HER-2 tyrosine kinase | 0.26, 0.20 | Kinase inhibition | [2] |
| 117b | MCF 7 | 15.6 | Cytotoxicity | [11] |
| 161a | A-549 | 4.91 | Anticancer | [11] |
| 161b | A-549 | 3.22 | Anticancer | [11] |
| 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic (VEGFR-2) | [8] |
| 43 | MCF7 | 0.25 | PI3 kinase inhibition | [8] |
| 47c | HCT-116, PC-3, HL60 | 3.12, 124.40, 6.81 | Anticancer | |
| 50h | 786-0, MCF-7 | 9.9, 31.87 (µg/mL) | Anticancer | |
| 17a | A549 | 4.47 (µg/mL) | Anticancer | |
| 17b | A549 | 3.46 (µg/mL) | Anticancer | |
| L2 | CFPAC-1 | 61.7 | Cytotoxicity | [12] |
| L3 | MCF-7 | 81.48 | Cytotoxicity | [12] |
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][13] Several pyrazole derivatives have been designed as inhibitors of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.[8][9]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prime example. Many novel pyrazoles act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.
Table 2: Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Compound ID | Assay | Activity (% Inhibition or ED50) | Target | Reference |
| 117a | In vitro anti-inflammatory | 93.80% | Not specified | [11] |
| 123a-d | In vitro anti-inflammatory | IC50: 71.11 - 81.77 µM | Not specified | [11] |
| 133 | In vivo anti-inflammatory | ED50: 0.8575 mmol/kg | Not specified | [11] |
| 6b | Carrageenan-induced paw edema | 85.78% | Not specified | [14] |
| 33 | Edema inhibition | 39% | COX-2 | [7] |
| N9 | Carrageenan-induced paw edema | Relative activity to celecoxib: 1.08 | Not specified | [15] |
| N7 | Cotton granuloma | Relative activity to celecoxib: 1.13 | Not specified | [15] |
| 4, 5, 8, 9, 11, 12a | Cotton pellet-induced granuloma, sponge implantation | Comparable to indomethacin | COX-1/COX-2 | [16] |
| 12a | COX-2 inhibition | Good selective activity | COX-2 | [16] |
Inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted to various prostaglandins, including PGE2, which are key mediators of inflammation, pain, and fever.[17] Pyrazole-based COX-2 inhibitors block this pathway, thereby reducing inflammation.
Antimicrobial and Antitubercular Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial, antifungal, and antitubercular agents.[1][18][19]
Table 3: Antimicrobial and Antitubercular Activity of Novel Pyrazole Derivatives
| Compound ID | Organism(s) | MIC (µg/mL) | Activity | Reference |
| 60, 61 | Bacteria | Not specified | Significant antibacterial action | [1] |
| 65 | Phytopathogenic fungi | Not specified | Greater efficacy than boscalid | [1] |
| 66 | Fusarium oxysporum | Not specified | Most effective | [1] |
| 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 | Antifungal, Antibacterial | [4] |
| 21a | C. albicans, E. coli | 62.5 - 125 | Antifungal, Antibacterial | [4] |
| 4, 7, 10, 12a, 12b | S. aureus, E. coli | Not specified | Appreciable antibacterial activity | [16] |
| 5k | E. coli | 60 | Antibacterial | [19] |
| 6 | Mycobacterium tuberculosis (in vivo) | Not specified | Statistically significant reduction in lung bacterial counts | [18] |
A novel class of pyrazole compounds has been identified as inhibitors of the Mycobacterium tuberculosis membrane protein MmpL3.[18] MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM), a key component of the mycobacterial cell wall.[1][6][20] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of bioactive pyrazole compounds.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a common method for synthesizing pyrazole derivatives through the cyclocondensation of a 1,3-diketone with a hydrazine derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test pyrazole compounds in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15][21]
-
Animals: Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the pyrazole compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][22]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test pyrazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its synthesis and the wide range of biological activities exhibited by its derivatives make it a compelling starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of recent advancements, from synthetic strategies and detailed experimental protocols to the elucidation of mechanisms of action against key biological targets. The presented data and workflows are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of pyrazole-containing compounds. Future efforts in this field will likely focus on the development of multi-target agents, the optimization of pharmacokinetic properties, and the exploration of novel biological targets to address unmet medical needs.
References
- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantumzeitgeist.com [quantumzeitgeist.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ppd.com [ppd.com]
- 19. japsonline.com [japsonline.com]
- 20. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jpsbr.org [jpsbr.org]
- 22. connectjournals.com [connectjournals.com]
An In-depth Technical Guide to the Safety and Handling of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol (CAS No: 153912-60-8). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting.
Chemical and Physical Properties
This compound is a pyrazole derivative with the molecular formula C₆H₁₀N₂O.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 126.16 g/mol | [1] |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| CAS Number | 153912-60-8 | [1] |
| Melting Point | 50 °C | |
| Boiling Point | 118 °C at 2 mm Hg | |
| Density | 1.13 ± 0.1 g/cm³ | |
| IUPAC Name | (1,5-dimethylpyrazol-3-yl)methanol | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[1]
GHS Classification: [1]
-
Skin corrosion/irritation: Category 2
-
Serious eye damage/eye irritation: Category 2A
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3
Pictogram:
Signal Word: Warning[1]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safety and Handling Precautions
Strict adherence to safety protocols is essential when handling this compound to minimize exposure and prevent adverse health effects.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts/aerosols may be generated.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
General Hygiene Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
First-Aid Measures
In case of exposure, immediate medical attention is recommended.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if skin irritation occurs.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Materials:
-
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Three-necked flask
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry three-necked flask equipped with a dropping funnel and a reflux condenser, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.
-
Addition of Ester: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran. Slowly add this solution dropwise to the three-necked flask containing the LiAlH₄ suspension under a nitrogen atmosphere.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Quenching: Upon completion of the reaction, cautiously and slowly add anhydrous ethanol dropwise to quench the excess lithium aluminum hydride.
-
Work-up:
-
Remove the tetrahydrofuran by distillation under reduced pressure using a rotary evaporator.
-
Add 500 mL of methanol to the residue and adjust the pH to neutral.
-
Heat the mixture to reflux for 6 hours and then filter.
-
Concentrate the filtrate.
-
Dissolve the concentrated residue in 100 mL of dichloromethane.
-
Wash the organic layer twice with 50 mL of saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
-
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates a general workflow for assessing the safety of a chemical compound like this compound. This process is crucial for identifying and mitigating potential risks in a research and development setting.
Caption: A workflow for chemical safety assessment.
Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. It is the responsibility of the user to ensure that all activities are conducted in accordance with all applicable laws, regulations, and institutional policies.
References
An In-depth Technical Guide to (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol for Researchers and Drug Development Professionals
Introduction: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, with CAS number 153912-60-8, is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse and well-documented pharmacological activities. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological relevance of this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Commercial Availability
This compound is commercially available from various chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development applications. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Purity | Available Quantities |
| Thermo Fisher Scientific | 153912-60-8 | 97% | 250 mg, 1 g[1] |
| J & K SCIENTIFIC LTD. | 153912-60-8 | 97% | Not specified |
| Meryer | 153912-60-8 | Not specified | Not specified |
| Nanjing Habo Medical Technology Co., Ltd. | 153912-60-8 | Not specified | Not specified |
| Shanghai Hanhong Scientific Co.,Ltd. | 153912-60-8 | Not specified | Not specified |
| Amerigo Scientific | 153912-60-8 | Not specified | Not specified[2] |
| Doron Scientific | 153912-60-8 | Not specified | Not specified |
| CHEMLYTE SOLUTIONS CO.,LTD | 153912-60-8 | Not specified | Not specified[3] |
| TargetMol | 153912-60-8 | Not specified | 10 mg, 50 mg, 200 mg |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C6H10N2O | PubChem[4] |
| Molecular Weight | 126.16 g/mol | PubChem[4] |
| Appearance | Off-white to light yellow solid | ChemicalBook[1] |
| Melting Point | 50 °C | ChemicalBook[1] |
| Boiling Point | 118 °C at 2 mm Hg | ChemicalBook[1] |
| Density | 1.13±0.1 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 13.63±0.10 (Predicted) | ChemicalBook[1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[1] |
Experimental Protocols: Synthesis of this compound
A detailed, two-step synthesis protocol for this compound is described below, starting from Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[5]
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add sodium hydride (4.8 g, 200 mmol), ensuring complete incorporation.
-
Warm the reaction mixture to 50°C and stir for 1 hour.
-
Cool the mixture to room temperature.
-
Dissolve methyl iodide (28.2 g, 200 mmol) in 100 mL of THF and add it dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction at 50°C for 2 hours.
-
Cool the reaction to room temperature and remove the THF by distillation under reduced pressure.
-
Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry them, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Step 2: Reduction to this compound
-
To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous THF.
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry THF and add it dropwise to the flask.
-
Continue stirring for 4 hours after the addition is complete.
-
To quench the remaining lithium aluminum hydride, slowly add anhydrous ethanol dropwise.
-
Remove the THF by distillation under reduced pressure.
-
Add 500 mL of methanol, adjust the pH to neutral, and heat to reflux for 6 hours.
-
Filter the solution.
-
Concentrate the filtrate, dissolve the residue in 100 mL of dichloromethane, and wash twice with 50 mL of saturated aqueous sodium chloride.
-
Dry the organic layer and concentrate it to yield this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Hypothetical Signaling Pathway Involvement
While specific biological targets for this compound are not yet elucidated in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in many kinase inhibitors. Pyrazole-containing drugs have been shown to target various signaling pathways implicated in cancer and inflammation, such as the MAP kinase and PI3K/Akt pathways.[6] The diagram below illustrates a hypothetical mechanism of action where a pyrazole-containing compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades.
Caption: Hypothetical inhibition of an RTK signaling pathway by a pyrazole compound.
Conclusion
This compound is a readily accessible pyrazole derivative with potential applications in drug discovery and medicinal chemistry. This guide provides essential information on its commercial availability and a detailed synthesis protocol. While its specific biological activity is yet to be fully characterized, the broader class of pyrazole compounds demonstrates significant interactions with key signaling pathways, suggesting that this compound could be a valuable building block or lead compound for the development of novel therapeutics. Further research is warranted to elucidate its precise mechanism of action and therapeutic potential.
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. Site Index - Taizhou Volsen Chemical Co., Ltd. [volsenchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C6H10N2O | CID 2776366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 6. This compound | 153912-60-8 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
Abstract
This document provides a detailed protocol for the synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. The synthesis involves a two-step process commencing with the formation of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, followed by its reduction to the target alcohol. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical drugs. The title compound, this compound, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Reaction Scheme
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Step 2: Synthesis of this compound
Experimental Protocol
Materials and Reagents:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Sodium hydride (NaH)
-
Methyl iodide (CH3I)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution
-
Methanol
-
Ethyl acetate
-
Water
Procedure:
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [1][2]
-
In a suitable reaction vessel, dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran.[1][2]
-
Cool the solution in an ice bath and slowly add sodium hydride (4.8 g, 200 mmol).[2]
-
Allow the reaction mixture to warm to 50 °C and stir for 1 hour.[2]
-
Cool the mixture to room temperature.[2]
-
In a separate flask, dissolve methyl iodide (28.2 g, 200 mmol) in 100 mL of tetrahydrofuran.[1][2]
-
Slowly add the methyl iodide solution dropwise to the reaction mixture.[1][2]
-
Heat the reaction mixture to 50°C for 2 hours.[2]
-
After cooling to room temperature, add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).[1][2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[1][2] A yield of 26.6 g (85%) can be expected.[1][2]
Step 2: Synthesis of this compound [1][2]
-
To a dry three-necked flask, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.[1][2]
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran.[1][2]
-
Slowly add the solution of the ester dropwise to the lithium aluminum hydride suspension.[1][2]
-
Quench the reaction by the slow, dropwise addition of anhydrous ethanol.[1]
-
Remove the tetrahydrofuran by distillation under reduced pressure.[1][2]
-
Add 500 mL of methanol, adjust the pH to neutral, and reflux for 6 hours.[1]
-
Dissolve the residue in 100 mL of dichloromethane and wash with saturated aqueous sodium chloride solution (2 x 50 mL).[1][2]
-
Dry the organic layer and concentrate to obtain this compound.[1][2] An expected yield is 8.8 g (70%).[1][2]
Data Presentation
| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | 1.0 | Sodium Hydride | 1.0 | THF | 50 | 1 | 85 |
| Methyl Iodide | 1.0 | 50 | 2 | |||||
| 2 | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | 1.0 | Lithium Aluminum Hydride | 1.0 | THF | Room Temp. | 4 | 70 |
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Lithium Aluminum Hydride Reduction of Pyrazole Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the lithium aluminum hydride (LAH) reduction of pyrazole esters, a crucial transformation in the synthesis of pyrazole-containing compounds with significant therapeutic potential. Pyrazole derivatives are key pharmacophores in numerous approved drugs and clinical candidates.[1] The reduction of pyrazole esters to their corresponding hydroxymethyl pyrazoles is a fundamental step in the structural modification and functionalization of these scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols.[2][3] This protocol outlines the general procedures, specific examples, and safety considerations for the LAH reduction of various pyrazole esters.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the LAH reduction of various pyrazole esters to their corresponding pyrazolyl methanols. This data is essential for researchers to anticipate reaction outcomes and optimize conditions for their specific substrates.
| Entry | Substrate | Reagent and Solvent | Reaction Conditions | Product | Yield (%) |
| 1 | Ethyl 1H-pyrazole-4-carboxylate | LiAlH₄ in THF | 0 °C to room temperature, overnight | (1H-Pyrazol-4-yl)methanol | 79 |
| 2 | Methyl 1H-pyrazole-4-carboxylate | LiAlH₄ in THF | 0 °C to room temperature, 4 hours | (1H-Pyrazol-4-yl)methanol | 76 |
| 3 | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | LiAlH₄ in diethyl ether | Reflux, 2 hours | (1-Phenyl-1H-pyrazol-4-yl)methanol | 85 |
| 4 | Methyl 3-phenyl-1H-pyrazole-5-carboxylate | LiAlH₄ in THF | 0 °C to room temperature, 3 hours | (3-Phenyl-1H-pyrazol-5-yl)methanol | 92 |
| 5 | Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | LiAlH₄ in THF | Room temperature, 5 hours | (3-(4-Chlorophenyl)-1H-pyrazol-5-yl)methanol | 88 |
Experimental Protocols
General Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol
This protocol describes the reduction of ethyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH (1.5 to 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF to the LAH suspension dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 1 M NaOH solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams used. This is known as the Fieser workup.[4]
-
Allow the mixture to stir at room temperature for 15-30 minutes until a white precipitate forms.
-
Add anhydrous MgSO₄ to the mixture and stir for another 30 minutes to ensure complete drying.
-
Filter the solid precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure (1H-pyrazol-4-yl)methanol.
Mandatory Visualizations
Reaction Mechanism
The reduction of a pyrazole ester with LAH proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.
References
Application Notes and Protocols for the Step-by-Step Preparation of N-Substituted Pyrazoles
Introduction
Pyrazoles, five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms, are recognized as privileged scaffolds in medicinal chemistry and drug discovery. The biological activity of pyrazole-containing molecules can be significantly modulated by the substituent on the nitrogen atom (N-substitution). N-substituted pyrazoles are core components in numerous commercially available drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil.[1] This document provides detailed protocols and application notes for several key synthetic methodologies for preparing N-substituted pyrazoles, aimed at researchers, scientists, and professionals in drug development.
The primary synthetic routes covered include the classical Knorr cyclocondensation, direct N-alkylation of the pyrazole ring, a modern approach utilizing primary amines, and palladium-catalyzed N-arylation for aryl-substituted pyrazoles.
Method 1: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Synthesis)
This is the most fundamental and widely used method for constructing the pyrazole ring. The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][3] The choice of solvent, catalyst, and reaction temperature can significantly influence the reaction rate and yield.[2] For unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomers can be formed.[1][2]
General Experimental Protocol: Catalyst-Mediated Synthesis
-
Reactant Preparation : In a round-bottom flask, dissolve the substituted hydrazine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethylene glycol, N,N-dimethylacetamide).[2]
-
Catalyst Addition : Add the catalyst (e.g., lithium perchlorate or a few drops of acid) to the mixture, if required.[2] Some reactions proceed efficiently at room temperature without a catalyst.[2]
-
Reaction : Stir the mixture at room temperature or heat as required (see Table 1 for specific conditions). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Data Presentation: Cyclocondensation Reaction Conditions and Yields
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Substituted Acetylacetone | Substituted Hydrazines | LiClO₄ / Ethylene Glycol | Room Temp | 1-2 h | 70-95 | [2] |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | Room Temp | Not specified | 59-98 | [2] |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | 100 | 30 min | 95 | [1] |
| 1,3-Diketones | Oxamic Acid Thiohydrazides | I₂ / TsOH / MeCN | Reflux | Not specified | High | [2] |
Visualization: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for Knorr pyrazole synthesis.
Method 2: Direct N-Alkylation of the Pyrazole Ring
Direct alkylation of a pre-formed pyrazole ring is a straightforward method for synthesizing N-alkyl pyrazoles. The reaction typically involves a pyrazole, an alkylating agent (e.g., an alkyl halide), and a base. A significant challenge with unsymmetrical pyrazoles is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms, leading to isomeric products.[4][5] The use of ionic liquids as solvents can accelerate the reaction and lead to higher yields compared to common organic solvents.[6]
Experimental Protocol: N-Alkylation of 3,5-Dimethylpyrazole in an Ionic Liquid[6]
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stir bar, weigh 3,5-dimethyl-1H-pyrazole (2.0 mmol, 0.20 g), potassium hydroxide (KOH) (2.4 mmol, 0.14 g), and the ionic liquid [BMIM][BF₄] (2.2 mmol, 0.50 g).
-
Addition of Alkylating Agent : Using a syringe, add the alkylating agent, 1-bromobutane (2.4 mmol, 0.26 mL), to the flask.
-
Reaction : Attach a reflux condenser and place the flask in an oil bath preheated to 80 °C. Stir the mixture for 2 hours.
-
Work-up and Purification : After cooling to room temperature, add 10 mL of diethyl ether and 10 mL of water. Stir the mixture for 10 minutes. Separate the organic layer, and extract the aqueous layer twice more with 10 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-butyl-3,5-dimethylpyrazole product.
Data Presentation: N-Alkylation Reaction Conditions
| Pyrazole Substrate | Alkylating Agent | Base / Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole | 1-Bromobutane | KOH / [BMIM][BF₄] | 80 | 2 h | >95 (implied) | [6] |
| 3,5-Dimethyl-1H-pyrazole | 1-Bromobutane | None / [BMIM][BF₄] | 80 | 2 h | 33 | [6] |
| 3-Substituted Pyrazoles | Various Alkyl Halides | K₂CO₃ / DMSO | Not specified | Not specified | High | [7] |
| CF₃-Pyrazoles | Ethyl Iodoacetate | K₂CO₃ or NaH / Various | Reflux | 3-4 h | Varies | [5] |
Visualization: N-Alkylation Workflow
Caption: Workflow for direct N-alkylation of pyrazoles.
Method 3: Direct Synthesis from Primary Amines
A modern and practical method for preparing N-substituted pyrazoles involves the direct use of primary aliphatic or aromatic amines as the limiting reagent and source of the N-substituent.[8][9] This protocol avoids the need to handle often unstable or toxic hydrazine derivatives and utilizes simple, commercially available starting materials.[8]
General Experimental Protocol[8]
-
Reactant Preparation : To a solution of the primary amine (1.0 mmol) in DMF (5.0 mL), add the electrophilic amination reagent, such as O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol).
-
Reaction : Add the 1,3-diketone (e.g., 2,4-pentanedione, 1.1 mmol) to the mixture. Heat the reaction at 85 °C for 1.5 hours.
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with a saturated aqueous solution of NaHCO₃ (3 x 20 mL) and brine (20 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to obtain the N-substituted pyrazole.
Data Presentation: Synthesis from Primary Amines with 2,4-Pentanedione
| Primary Amine Type | Amine Substituent | Yield (%) | Reference |
| Aliphatic (hindered) | tert-Butyl | ~40 | [8] |
| Aliphatic (less hindered) | Isopropyl | ~30 | [8] |
| Aromatic | Aniline | 70 | [8][9] |
| Aromatic (electron-donating) | p-Methoxyaniline | 65 | [8][9] |
| Aromatic (electron-withdrawing) | p-Chloroaniline | 64 | [8][9] |
| Heterocyclic | Indoline | 52 | [8][9] |
Visualization: Workflow for Synthesis from Primary Amines
Caption: Workflow for pyrazole synthesis from primary amines.
Method 4: Palladium-Catalyzed N-Arylation
The synthesis of N-arylpyrazoles can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[10][11] This method is particularly useful for coupling pyrazoles with aryl halides or triflates. The use of specialized phosphine ligands, such as tBuBrettPhos, has been shown to be highly effective for the coupling of aryl triflates, affording N-arylpyrazoles in high yields.[11][12]
General Experimental Protocol: Pd-Catalyzed Coupling of Aryl Triflates[12]
-
Reaction Setup : In an oven-dried vial under an inert atmosphere (e.g., argon or nitrogen), combine the pyrazole derivative (1.2 mmol), the aryl triflate (1.0 mmol), the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and tBuBrettPhos), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction : Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) with stirring for 12-24 hours, or until TLC or GC-MS indicates completion.
-
Work-up and Purification : Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the N-arylpyrazole.
Data Presentation: N-Arylation Reaction Scope
| Pyrazole Substrate | Aryl Partner | Catalyst / Ligand | Base | Yield (%) | Reference |
| Pyrazole | Aryl Triflates | Pd-cat. / tBuBrettPhos | Cs₂CO₃ | High | [11][12] |
| 3-Trimethylsilylpyrazole | Ortho-substituted Aryl Triflates | Pd-cat. / tBuBrettPhos | Cs₂CO₃ | High | [12] |
| 5-Aminopyrazoles | Aryl Halides | Pd-cat. / XPhos | KOH | Satisfactory | [10] |
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol: A Versatile Scaffold in Drug Discovery
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is a heterocyclic building block that holds significant promise in the field of drug discovery. Its rigid pyrazole core, substituted with two methyl groups and a reactive hydroxymethyl group, provides a unique three-dimensional structure that can be strategically modified to interact with a variety of biological targets. This scaffold has been explored for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases, primarily due to the well-established biological activities of the broader pyrazole class of compounds. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.
The applications of this compound in medicinal chemistry are centered on its utility as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and halides, allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).
Application in Kinase Inhibitor Development
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a common feature in many approved kinase inhibitors. While direct derivatization of this compound for this purpose is an active area of research, the broader class of pyrazole-containing compounds has demonstrated significant potential. For instance, various pyrazole derivatives have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] The 1,5-dimethyl substitution pattern on the pyrazole ring can influence the molecule's solubility, metabolic stability, and binding orientation within the kinase active site.
Use in the Synthesis of Anticancer Agents
The development of novel anticancer agents is a major focus of research involving pyrazole derivatives. The this compound scaffold can be incorporated into larger molecules designed to interfere with cancer cell proliferation, survival, and metastasis. Studies on various pyrazole-containing compounds have demonstrated their ability to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines.[3][4] For example, pyrazole-chalcone hybrids and other derivatives have shown potent cytotoxic activity against breast, lung, and colon cancer cells.[5]
Quantitative Data on Related Pyrazole Derivatives
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the anticancer and kinase inhibitory activities of structurally related pyrazole compounds, illustrating the potential of this chemical class.
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
| Pyrazole-Benzoxazine Hybrids | MCF-7 (Breast Cancer) | 2.82 - 6.28 µM | [1] |
| Pyrazole-Benzoxazine Hybrids | A549 (Lung Cancer) | 3.17 - 6.77 µM | [1] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2/cyclin A2 | 60% inhibition @ 10 µM | [1] |
| 5-Alkylated Selanyl-1H-pyrazoles | HepG2 (Liver Cancer) | 13.85 - 15.98 µM | [1] |
| Thiazolyl-Pyrazoline Derivatives | EGFR Tyrosine Kinase | 0.06 µM | [3] |
| Thiazolyl-Pyrazoline Derivatives | MCF-7 (Breast Cancer) | 0.07 µM | [3] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a corresponding pyrazole carboxylic acid ester.
Protocol 1: Reduction of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Materials: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Anhydrous ethanol, Dichloromethane, Saturated aqueous sodium chloride solution.
-
Procedure:
-
To a dry three-necked flask under a nitrogen atmosphere, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, continue stirring the reaction mixture for 4 hours.
-
Carefully quench the excess LiAlH₄ by the slow dropwise addition of anhydrous ethanol.
-
Remove the tetrahydrofuran by distillation under reduced pressure.
-
Add 500 mL of methanol, adjust the pH to neutral, and heat to reflux for 6 hours.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in 100 mL of dichloromethane and wash twice with 50 mL of saturated aqueous sodium chloride solution.
-
Dry the organic layer and concentrate to yield this compound.
-
General Protocol for Derivatization of this compound (Example: Ether Synthesis)
The hydroxyl group of this compound can be used as a handle for further chemical modifications, such as the synthesis of ethers.
Protocol 2: Williamson Ether Synthesis
-
Materials: this compound, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., benzyl bromide), Diethyl ether, Saturated aqueous ammonium chloride solution.
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
-
Biological Assay: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol 3: MTT Assay for Cytotoxicity Screening
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (derivatives of this compound), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Caption: General workflow for drug discovery using this compound.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors utilizing (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol as a key starting material. While direct literature for kinase inhibitor synthesis from this specific starting material is limited, this guide presents a representative synthetic strategy and relevant biological evaluation methods.
Introduction
The 1,5-dimethyl-1H-pyrazol-3-yl moiety is a valuable building block in the design of bioactive molecules. Its specific substitution pattern can influence solubility, metabolic stability, and target engagement. While patent literature describes the use of this compound in the synthesis of Mcl-1 inhibitors, its application in the development of kinase inhibitors is a promising area for exploration. This document outlines a feasible synthetic pathway to couple this pyrazole derivative with a generic kinase inhibitor scaffold, provides detailed experimental protocols, and describes a common method for assessing the biological activity of the resulting compounds.
Representative Kinase Inhibitor Synthesis
A common strategy in the design of kinase inhibitors involves the ether linkage of a heterocyclic moiety to a core structure that interacts with the kinase hinge region. The following proposed synthesis illustrates the conversion of this compound to a reactive intermediate, followed by its coupling to a hypothetical kinase inhibitor scaffold.
Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
This protocol describes the conversion of the starting alcohol to a more reactive chloromethyl intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Representative Kinase Inhibitor
This protocol outlines the coupling of the chloromethyl pyrazole intermediate with a generic phenolic scaffold.
Materials:
-
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
-
A suitable phenolic kinase inhibitor precursor (e.g., N-(4-hydroxyphenyl)acetamide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask with a stir bar and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of the phenolic precursor (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (1.2 eq) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or flash column chromatography to obtain the final kinase inhibitor.
Biological Evaluation
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using various in vitro assays. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][2]
Protocol 3: ADP-Glo™ Kinase Assay
Principle:
This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the generated ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[1][2]
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 384-well)
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the unconsumed ATP.[3]
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[3]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data
The following table presents representative bioactivity data for a hypothetical kinase inhibitor synthesized from this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PZI-001 | PI3Kα | 85 |
| PZI-001 | PI3Kβ | 150 |
| PZI-001 | PI3Kδ | 25 |
| PZI-001 | PI3Kγ | 120 |
| PZI-001 | mTOR | 250 |
Relevant Signaling Pathway
Many pyrazole-based inhibitors target kinases within the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[4][5][6] Its dysregulation is frequently observed in cancer.[4]
Conclusion
This compound is a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols and application notes provided herein offer a framework for the development and evaluation of pyrazole-based kinase inhibitors. Further optimization of the synthetic route and extensive biological characterization are necessary to fully elucidate the therapeutic potential of compounds derived from this scaffold.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for the Development of Anti-inflammatory Agents from Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anti-inflammatory agents centered on the versatile pyrazole scaffold. This document includes summaries of quantitative data for key compounds, detailed experimental protocols for their evaluation, and visualizations of the critical signaling pathways involved in their mechanism of action.
Introduction to Pyrazole Scaffolds in Anti-inflammatory Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Pyrazole derivatives have been successfully developed as potent anti-inflammatory agents, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[3][4] The structural versatility of the pyrazole ring allows for the design of compounds that can selectively target various key mediators of the inflammatory cascade, including enzymes like COX-2, p38 mitogen-activated protein kinase (MAPK), and Janus kinases (JAKs).[5][6][7] This has led to a broad and sustained interest in exploring pyrazole-based compounds for the treatment of a wide range of inflammatory diseases.[1][8]
Key Molecular Targets and Signaling Pathways
The anti-inflammatory effects of pyrazole-based compounds are primarily achieved through the modulation of specific signaling pathways that are crucial in the inflammatory response.
2.1. Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an inducible enzyme that plays a central role in the inflammatory process by catalyzing the synthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] Pyrazole-containing compounds, such as Celecoxib, have been designed to selectively fit into the active site of the COX-2 enzyme.[10]
2.2. p38 MAP Kinase Inhibition
The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAPK represents a key therapeutic strategy for controlling the inflammatory response.[11] Certain pyrazole-based compounds, like BIRB 796, act as potent and selective inhibitors of p38 MAPK.[6][12]
2.3. Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is critical for transmitting signals from cytokine and growth factor receptors to the nucleus, thereby regulating immune and inflammatory responses.[13] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[14] Pyrazole-containing molecules, such as Ruxolitinib, have been developed as potent inhibitors of JAK enzymes, thereby blocking the downstream signaling cascade.[13][15]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazole-based compounds against their respective targets.
Table 1: Pyrazole-based COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.049 | 306 |
| Compound 11[1] | >10 | 0.043 | >232 |
| PYZ10[5] | - | 0.0000283 | - |
| PYZ11[5] | - | 0.0002272 | - |
| PYZ28[16] | >50 | 0.26 | >192.3 |
| 5f[17] | 14.34 | 1.50 | 9.56 |
| 6f[17] | 9.56 | 1.15 | 8.31 |
Table 2: Pyrazole-based p38 MAPK Inhibitors
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| BIRB 796 | 38[6] | 65[6] | 200[18] | 520[18] |
| SB 203580 | 50 | - | - | - |
| VX-702 | 4-20[19] | - | - | - |
Table 3: Pyrazole-based JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Ruxolitinib | 3.3[13] | 2.8[13] | 428[13] | 19[13] |
| Compound 3f[14] | 3.4 | 2.2 | 3.5 | - |
| Filgotinib | 10[3] | 28[3] | 810 | 116 |
| Tofacitinib | 112 | 20 | 1 | 344 |
Experimental Protocols
Detailed methodologies for key experiments cited in the development of pyrazole-based anti-inflammatory agents are provided below.
4.1. In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test compounds
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds to the desired concentrations in COX Assay Buffer.
-
Enzyme and Inhibitor Addition: To the wells of the 96-well plate, add COX Assay Buffer, COX Cofactor, COX Probe, and either COX-1 or COX-2 enzyme. Add the test compounds at various concentrations or the vehicle control.
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding Arachidonic Acid to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
4.2. In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model for assessing the acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (lambda, Type IV)
-
Plethysmometer
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, vehicle, or standard drug orally (p.o.) to the respective groups of animals.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to the baseline. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
4.3. In Vitro p38 MAPK Inhibition Assay (Luminescent)
This protocol details a method to determine the in vitro inhibitory activity of compounds against p38 MAPK.
Materials:
-
Recombinant human p38α MAPK
-
Kinase assay buffer
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit
-
96-well white plate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit instructions. Dilute the test compounds to various concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, p38α MAPK enzyme, and the substrate peptide. Add the test compounds or vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
4.4. In Vitro JAK2 Inhibition Assay (Luminescent)
This protocol outlines a method for assessing the inhibitory potential of compounds against the JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds
-
Kinase-Glo® MAX Assay Kit
-
96-well white plate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit's protocol. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, JAK2 enzyme, and substrate peptide. Add the test compounds or vehicle.
-
Reaction Initiation: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Generation: Add the Kinase-Glo® MAX reagent to each well to terminate the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
4.5. Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design and development of novel anti-inflammatory agents. By targeting key inflammatory mediators such as COX-2, p38 MAPK, and JAKs, pyrazole-based compounds offer the potential for potent and selective therapeutic interventions. The protocols and data presented herein provide a foundational guide for researchers in the field to advance the discovery and characterization of new anti-inflammatory drug candidates.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. abmole.com [abmole.com]
- 4. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Novel Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant activities, have established them as privileged structures in medicinal chemistry.[1][2][3][4] The therapeutic potential of novel pyrazole derivatives is intrinsically linked to their specific chemical structures and substitution patterns. Therefore, comprehensive characterization is paramount to elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective therapeutic agents.[1]
These application notes provide a detailed overview of the key techniques and protocols for the thorough characterization of novel pyrazole derivatives, encompassing spectroscopic analysis, single-crystal X-ray crystallography, and biological evaluation.
I. Spectroscopic Characterization
Spectroscopic techniques are fundamental for the initial structural elucidation and confirmation of synthesized pyrazole derivatives.[5][6][7][8] A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is typically employed.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] Both ¹H and ¹³C NMR are essential for structural confirmation.
Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Pyrazoles in CDCl₃ [9][10]
| Compound/Substituent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| 1-Methylpyrazole | ~7.5 (d) | ~6.2 (t) | ~7.4 (d) | ~3.9 (s, N-CH₃) |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Pyrazoles in CDCl₃ [9][10]
| Compound/Substituent | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) |
| 1-Methylpyrazole | ~138.7 | ~105.4 | ~129.2 | ~39.1 (N-CH₃) |
| 3,5-Dimethylpyrazole | 148.2 | 105.5 | 148.2 | 13.5 (CH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | 149.0 | 93.5 | 142.0 | 129.0, 128.5, 125.0 (Ar-C), 14.0 (CH₃) |
| 4-Nitro-1-phenylpyrazole | 140.0 | 120.0 | 130.0 | 139.0, 129.5, 128.0, 122.0 (Ar-C) |
Protocol: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[10]
Materials:
-
Novel pyrazole derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)[10]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent containing TMS.[10] Transfer the solution to a clean, dry 5 mm NMR tube.[10]
-
¹H NMR Data Acquisition:
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum at the corresponding frequency for the spectrometer used.
-
Use a pulse angle of 45° and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required.[9]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Characteristic FT-IR Absorption Frequencies for Pyrazole Derivatives [9][11]
| Functional Group | Vibration | Frequency Range (cm⁻¹) |
| N-H (pyrazole ring) | Stretching | 3100 - 3180 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N (pyrazole ring) | Stretching | 1580 - 1600 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1300 - 1380 |
Protocol: FT-IR Spectroscopic Analysis
Objective: To identify the functional groups present in the novel pyrazole derivative.[9]
Materials:
-
Novel pyrazole derivative (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the pyrazole compound with approximately 100 mg of dry KBr using an agate mortar and pestle.[9]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[9]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
C. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Protocol: Mass Spectrometric Analysis
Objective: To determine the molecular weight and fragmentation pattern of the novel pyrazole derivative.[10]
Materials:
-
Novel pyrazole derivative
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI, GC-MS)
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable volatile solvent.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the compound.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
II. Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement of a molecule in the solid state.[1] This technique is crucial for understanding stereochemistry, conformation, and intermolecular interactions, which are vital for structure-activity relationship studies.[1]
Table 4: Example Crystallographic Data for Pyrazole Derivatives [1][5]
| Parameter | Compound I | Compound II |
| Chemical Formula | C₂₄H₂₁N₃O | C₂₁H₁₇N₃O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| a (Å) | 9.348(2) | 6.5683(7) |
| b (Å) | 9.793(2) | 12.7384(15) |
| c (Å) | 16.366(4) | 20.198(3) |
| α (°) | 90 | 90 |
| β (°) | 87.318(6) | 90 |
| γ (°) | 84.676(6) | 90 |
| Volume (ų) | 1489.9(6) | 1689.9(4) |
| Z | 4 | 4 |
Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the pyrazole derivative.[1]
Materials:
-
High-quality single crystal of the pyrazole derivative
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software (e.g., SHELXT).[12]
-
Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1] This data is crucial for understanding molecular conformation and crystal packing.[1]
III. Biological Evaluation
The biological characterization of novel pyrazole derivatives is essential to determine their therapeutic potential. A variety of in vitro and in vivo assays can be employed depending on the target application.
A. In Vitro Anticancer Activity
The cytotoxicity of novel pyrazole derivatives is often evaluated against a panel of human cancer cell lines.
Table 5: In Vitro Anticancer Activity (IC₅₀, µM) of Representative Pyrazole Derivatives [5][13][14]
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) |
| Compound 9d | 37.59 | 23.6 | - | - |
| Compound 6 | 0.06-0.25 | - | 0.06-0.25 | - |
| Compound 43 | - | - | 0.25 | - |
| Compound 7a | - | - | - | 6.1 ± 1.9 |
| Doxorubicin (Standard) | - | - | 0.95 | 24.7 ± 3.2 |
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro anticancer activity of novel pyrazole derivatives.[5][14]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
Cell culture medium and supplements
-
Novel pyrazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. In Vitro Anti-inflammatory Activity (COX Inhibition)
Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[15][16][17]
Table 6: In Vitro COX-1 and COX-2 Inhibition (IC₅₀, nM) of Pyrazole Derivatives [16][18]
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.6 | 0.005 | 1520 |
| Phenylbutazone | 2.5 | 0.8 | 3.1 |
| SC-558 | >1000 | 1.1 | >909 |
| Compound 3b | 875.9 | 39.43 | 22.21 |
| Compound 5b | 676.7 | 38.73 | 17.47 |
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of novel pyrazole derivatives against COX-1 and COX-2 enzymes.[18]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Novel pyrazole derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and the test compounds.
-
Assay Reaction: In a 96-well plate, combine the assay buffer, cofactor, probe, and the test compound.[18]
-
Enzyme Addition and Incubation: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate to allow for inhibitor-enzyme interaction.[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[18]
-
Measurement: Immediately measure the fluorescence or absorbance over a set period.[18]
-
Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound and determine the IC₅₀ value.[18]
IV. Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for the characterization of novel pyrazole derivatives.
Caption: Mechanism of action of pyrazole derivatives as COX inhibitors in the inflammatory pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. connectjournals.com [connectjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring at the C3 Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyrazole ring at the C3 position, a crucial modification in the development of pharmacologically active compounds. The C3 position of the pyrazole ring is often challenging to functionalize directly due to its electronic properties. However, several effective strategies have been developed, which are detailed below with experimental protocols and comparative data.
Direct C-H Arylation at the C3 Position
Direct C-H activation is a powerful and atom-economical method for the introduction of aryl groups at the C3 position of the pyrazole ring. Palladium-catalyzed reactions have been shown to be effective for this transformation, overcoming the inherent low reactivity of the C3 C-H bond.[1][2][3][4]
Experimental Protocol: Palladium-Catalyzed C3-Arylation[2]
This protocol describes a practical method for the direct C3 arylation of N-substituted pyrazoles with aryl halides.
Materials:
-
N-substituted pyrazole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Sealed tube
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv.).
-
Add the N-substituted pyrazole (0.25 mmol, 1.0 equiv.) and the aryl halide (0.5 mmol, 2.0 equiv.).
-
Add anhydrous toluene (1 mL).
-
Seal the tube and stir the reaction mixture at 160 °C for 48–72 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C3-arylated pyrazole.
Quantitative Data: Substrate Scope for C3-Arylation
The following table summarizes the yields for the C3-arylation of various N-substituted pyrazoles with different aryl halides using the aforementioned protocol.
| Entry | N-Substituted Pyrazole | Aryl Halide | Product | Yield (%) |
| 1 | 1-Methylpyrazole | Iodobenzene | 3-Phenyl-1-methylpyrazole | 75 |
| 2 | 1-Methylpyrazole | 1-Iodo-4-methoxybenzene | 3-(4-Methoxyphenyl)-1-methylpyrazole | 82 |
| 3 | 1-Methylpyrazole | 1-Iodo-4-fluorobenzene | 3-(4-Fluorophenyl)-1-methylpyrazole | 71 |
| 4 | 1-Benzylpyrazole | Iodobenzene | 3-Phenyl-1-benzylpyrazole | 68 |
| 5 | 1-Phenylpyrazole | Iodobenzene | 1,3-Diphenylpyrazole | 55 |
Functionalization via Pyrazole N-Oxides
The reaction of pyrazole N-oxides with arynes provides a regioselective route to C3-hydroxyarylated pyrazoles.[1][3][5] This method is particularly valuable as it does not require pre-functionalization of the pyrazole ring.
Experimental Protocol: Synthesis of C3-Hydroxyarylated Pyrazoles[1]
This protocol details the coupling of a pyrazole N-oxide with an aryne precursor.
Materials:
-
Pyrazole N-oxide
-
Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)
-
Cesium fluoride (CsF)
-
Acetonitrile (MeCN, anhydrous)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole N-oxide (1.0 equiv.).
-
Dissolve the pyrazole N-oxide in anhydrous acetonitrile.
-
Add cesium fluoride (2.0 equiv.).
-
Add the aryne precursor (1.2 equiv.) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-hydroxyarylated pyrazole.
Quantitative Data: Substrate Scope for C3-Hydroxyarylation[1]
The following table presents the yields for the reaction of various pyrazole N-oxides with benzyne.
| Entry | Pyrazole N-oxide | Product | Yield (%) |
| 1 | 1-Methylpyrazole N-oxide | 1-Methyl-3-(2-hydroxyphenyl)pyrazole | 89 |
| 2 | 1-Ethylpyrazole N-oxide | 1-Ethyl-3-(2-hydroxyphenyl)pyrazole | 85 |
| 3 | 1-Benzylpyrazole N-oxide | 1-Benzyl-3-(2-hydroxyphenyl)pyrazole | 78 |
| 4 | 1-Phenylpyrazole N-oxide | 1-Phenyl-3-(2-hydroxyphenyl)pyrazole | 65 |
| 5 | 1-(4-Methoxyphenyl)pyrazole N-oxide | 1-(4-Methoxyphenyl)-3-(2-hydroxyphenyl)pyrazole | 72 |
Other Methods for C3-Functionalization
While direct C-H arylation and the N-oxide strategy are well-documented with detailed protocols, other methods are also employed for C3-functionalization, though they may be more substrate-specific or involve multi-step sequences.
a) Deprotonation/Metalation and Electrophilic Quench
This classical approach involves the regioselective deprotonation of the C3-proton with a strong base to form a C3-lithiated or magnesiated pyrazole intermediate, which is then quenched with an electrophile. The choice of the N-protecting group is crucial for directing the deprotonation to the C3 position. Due to the higher acidity of the C5-proton, direct C3-metalation can be challenging.
-
General Consideration: Bulky protecting groups on the N1 position can sterically hinder the C5 position, favoring deprotonation at C3. However, detailed, broadly applicable protocols are scarce in the literature, suggesting this method is highly substrate-dependent.
b) Metal-Catalyzed Cross-Coupling Reactions
Negishi cross-coupling of a C3-zincated pyrazole with an aryl halide is a potential route to C3-arylated pyrazoles.[6][7] This method requires the initial formation of the organozinc reagent at the C3 position, which can be achieved through metal-halogen exchange from a C3-halopyrazole or by direct zincation.
-
General Protocol Outline (Negishi Coupling):
-
Formation of the C3-Organozinc Reagent: Prepare the C3-pyrazoyl zinc reagent from a corresponding C3-halopyrazole and an activated zinc species.
-
Cross-Coupling: React the in situ generated organozinc reagent with an aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like THF.
-
Work-up and Purification: Standard aqueous work-up followed by chromatographic purification.
-
c) Cycloaddition Reactions
[3+2] Cycloaddition reactions are a fundamental method for the synthesis of the pyrazole ring itself.[][9] By choosing appropriately substituted 1,3-dipoles (e.g., diazo compounds, nitrilimines) and dipolarophiles (e.g., alkynes, alkenes), a wide variety of C3-functionalized pyrazoles can be prepared. This approach offers excellent control over the substitution pattern of the final pyrazole ring.
Visualizations
Logical Workflow for C3-Pyrazole Functionalization
The following diagram illustrates the different synthetic pathways to achieve C3-functionalization of the pyrazole ring.
Caption: Synthetic strategies for C3-functionalization of the pyrazole ring.
Signaling Pathway: JAK-STAT Inhibition by a C3-Functionalized Pyrazole
Many C3-functionalized pyrazoles are potent inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The diagram below illustrates the mechanism of action of a pyrazole-based JAK inhibitor like Ruxolitinib.[10][11][12][13]
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synthesis of Pyrazole-Based Ligands: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of pyrazole-based ligands is a critical process due to their prevalence in a wide array of biologically active compounds. This document provides detailed experimental procedures for the synthesis of these valuable scaffolds, focusing on the versatile and widely used Knorr pyrazole synthesis.
The Knorr pyrazole synthesis, first reported in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This method is highly adaptable, allowing for the introduction of various substituents onto the pyrazole core, making it an invaluable tool in the creation of compound libraries for drug discovery.[1] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]
General Workflow for Pyrazole-Based Ligand Synthesis
The synthesis of pyrazole-based ligands via the Knorr synthesis follows a straightforward, multi-step process. The general workflow, from starting materials to the final purified product, is illustrated in the diagram below.
Caption: General workflow for the synthesis of pyrazole-based ligands.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as foundational procedures and may require optimization for different substrates and scales.
Protocol 1: Synthesis of 3,5-Disubstituted Pyrazoles from 1,3-Diketones
This protocol describes the synthesis of 1,3,5-substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone in a suitable solvent such as ethanol.
-
Add the hydrazine derivative to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.[3]
-
Wash the collected solid with a small amount of cold water and air dry.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
Protocol 2: Synthesis of Pyrazolones from β-Ketoesters
This protocol details the synthesis of pyrazolones, a class of pyrazole derivatives, from the reaction of a β-ketoester with a hydrazine.[3]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Hydrazine hydrate or phenylhydrazine (1.0 eq)
-
Suitable solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine the β-ketoester and the hydrazine derivative in a suitable solvent like ethanol. Note that this addition can be exothermic.[2]
-
Heat the reaction mixture under reflux for approximately 1 hour.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the resulting mixture in an ice bath to facilitate the crystallization of the product.[2]
-
Collect the crystalline product by filtration and wash with a small amount of cold solvent.
-
Further purify the product by recrystallization to obtain the pure pyrazolone.[2]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various substituted pyrazoles via the Knorr synthesis.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Hydrazine hydrate | Ethanol | Acetic Acid | Reflux | 1 | >90 | [4] |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | None | Reflux | 1 | High | [2][3] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic Acid | ~100 | 1 | High | [3] |
| 2,4-Pentanedione | 2,4-Dinitrophenylhydrazine | Ethanol | Acetic Acid | Reflux | 2 | 85 | [5] |
| 1-Phenyl-1,3-butanedione | Hydrazine hydrate | Ethanol | Acetic Acid | Reflux | 1.5 | 92 | [4] |
Characterization of Pyrazole-Based Ligands
The synthesized pyrazole-based ligands can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.[6][7] These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[6][8]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compound.[6][9]
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[8]
-
Melting Point Analysis: A sharp melting point range indicates the purity of the synthesized compound.[3]
-
Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.[3]
Concluding Remarks
The Knorr pyrazole synthesis remains a cornerstone for the preparation of a diverse range of pyrazole-based ligands. The protocols outlined, along with the comparative data, offer a solid foundation for researchers to synthesize these important heterocyclic compounds. The versatility of the starting materials allows for the generation of a vast chemical space, which is particularly valuable in the fields of medicinal chemistry and materials science. Further functionalization of the pyrazole core can lead to the development of ligands with tailored electronic and steric properties for various applications, including catalysis and the development of metal-organic frameworks.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Semantic Scholar [semanticscholar.org]
High-Yield Synthesis of 1,5-Disubstituted Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1,5-disubstituted pyrazoles, a core scaffold in many pharmaceutical agents. The following sections outline prominent synthetic strategies, including regioselective [3+2] cycloaddition reactions and multicomponent approaches, offering a comprehensive guide for laboratory implementation.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The precise substitution pattern on the pyrazole ring is crucial for its pharmacological effect, making the development of regioselective and high-yielding synthetic methods a key focus of chemical research. This document details robust and reproducible methods for the synthesis of 1,5-disubstituted pyrazoles.
I. Regioselective Synthesis via [3+2] Cycloaddition of N-Tosylhydrazones and α,β-Unsaturated Carbonyl Compounds
A highly efficient method for the synthesis of 3,5-disubstituted-1H-pyrazoles involves the microwave-assisted, solvent-free cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds.[1] This approach offers high yields and short reaction times.
Reaction Scheme:
Caption: Microwave-assisted synthesis of 1,5-disubstituted pyrazoles.
Experimental Protocol:
A mixture of the α,β-unsaturated carbonyl compound (1.0 mmol) and N-tosylhydrazone (1.2 mmol) is placed in a sealed microwave vial. The reaction mixture is irradiated in a microwave reactor at a specified temperature and time. After completion, the reaction mixture is cooled to room temperature, and the crude product is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | α,β-Unsaturated Ketone (R1/R2) | N-Tosylhydrazone (R3) | Time (min) | Temp (°C) | Yield (%) |
| 1 | trans-4-phenyl-3-buten-2-one | Benzaldehyde | 10 | 120 | 95 |
| 2 | trans-Chalcone | Benzaldehyde | 15 | 120 | 92 |
| 3 | β-Ionone | Acetophenone | 12 | 120 | 90 |
Table 1: Synthesis of 3,5-disubstituted-1H-pyrazoles via microwave-assisted cycloaddition.[1]
II. Ultrasound-Assisted, Copper(I)-Catalyzed Synthesis of 1,5-Disubstituted Pyrazoles
An efficient and rapid synthesis of 1,5-disubstituted pyrazoles can be achieved from α,β-unsaturated cyanoesters and phenylhydrazine using a copper(I) catalyst under ultrasound irradiation.[2] This method significantly enhances the reaction rate and provides high yields.
Reaction Scheme:
Caption: Ultrasound-assisted, Cu(I)-catalyzed pyrazole synthesis.
Experimental Protocol:
In a round-bottom flask, the α,β-unsaturated cyanoester (1.0 mmol), phenylhydrazine (1.2 mmol), and a catalytic amount of Cu(I) iodide (10 mol%) are dissolved in ethanol. Sodium ethoxide (1.5 mmol) is added, and the flask is placed in an ultrasonic bath at 60 °C for 75-90 minutes. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Entry | Substituent on Benzaldehyde (R) | Time (min) | Yield (%) |
| 1 | H | 75 | 92 |
| 2 | 4-Cl | 80 | 90 |
| 3 | 4-OCH3 | 85 | 88 |
| 4 | 4-NO2 | 90 | 85 |
Table 2: Synthesis of 1,5-disubstituted pyrazoles using ultrasound irradiation.[2]
III. One-Pot Synthesis from Terminal Alkynes, Aldehydes, and Hydrazines
A practical and highly regioselective one-pot synthesis of 1,5-disubstituted pyrazoles involves the reaction of terminal alkynes, aromatic aldehydes, and hydrazines in the presence of molecular iodine.[3]
Reaction Scheme:
Caption: One-pot synthesis of 1,5-disubstituted pyrazoles.
Experimental Protocol:
To a solution of the terminal alkyne (1.2 mmol) and aromatic aldehyde (1.0 mmol) in a suitable solvent, molecular iodine (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol) are added. The mixture is stirred at a specified temperature. After the formation of the α,β-unsaturated ketone intermediate, the hydrazine (1.5 mmol) is added, and the reaction is continued until completion. The work-up typically involves quenching with a reducing agent (e.g., sodium thiosulfate solution), extraction with an organic solvent, and purification by column chromatography.
Quantitative Data Summary:
| Entry | Terminal Alkyne (R1) | Aromatic Aldehyde (R2) | Hydrazine (R3) | Yield (%) |
| 1 | Phenylacetylene | Benzaldehyde | Phenylhydrazine | 99 |
| 2 | 1-Hexyne | 4-Chlorobenzaldehyde | Phenylhydrazine | 85 |
| 3 | Phenylacetylene | 4-Methoxybenzaldehyde | Hydrazine | 92 |
| 4 | Cyclohexylacetylene | Benzaldehyde | Hydrazine | 78 |
Table 3: One-pot synthesis of 1,5-disubstituted pyrazoles from alkynes, aldehydes, and hydrazines.[3]
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic method.
Conclusion
The synthetic methods detailed in these application notes provide researchers with a range of high-yield options for the preparation of 1,5-disubstituted pyrazoles. The choice of method can be guided by the availability of starting materials, desired substitution patterns, and laboratory equipment. The provided protocols and quantitative data serve as a practical resource for the efficient synthesis of this important class of heterocyclic compounds.
References
Troubleshooting & Optimization
Improving yield in (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol synthesis
An extensive review of synthetic methodologies for (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol reveals that a primary route to obtaining higher yields involves the careful management of reaction conditions, particularly during the reduction of the corresponding carboxylate or carbaldehyde precursor. Key factors influencing the success of the synthesis include the choice of reducing agent, solvent purity, and post-reaction workup procedures.
This technical support center provides detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols to assist researchers in overcoming common challenges and improving the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor is ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, which is then reduced to the desired alcohol. An alternative starting material is 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.
Q2: Which reducing agents are most effective for this synthesis?
For the reduction of the ethyl ester, Lithium Aluminum Hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) is a highly effective and commonly cited method.[1][2] For the reduction of the carbaldehyde, milder reducing agents such as sodium borohydride can also be used, in addition to LiAlH4.[3]
Q3: What is a typical yield for this synthesis?
When starting from ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and using LiAlH4, yields of approximately 70% for the final alcohol product have been reported.[1][2] The synthesis of the precursor ester itself is reported to have a yield of around 85%.[1][2]
Q4: What are the critical safety precautions for this synthesis?
The use of Lithium Aluminum Hydride (LiAlH4) requires strict safety measures. It is a highly reactive substance that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The quenching of the reaction should be performed carefully by slowly adding a quenching agent like ethyl acetate or a saturated aqueous solution of sodium bicarbonate under cooled conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | Inactive or degraded LiAlH4. | Use a fresh, unopened container of LiAlH4 or test the activity of the existing batch. |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. | |
| Incomplete reaction. | Increase the reaction time or temperature (if appropriate for the stability of the reactants). Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Presence of Impurities in the Final Product | Incomplete reduction of the starting ester. | Ensure a sufficient molar excess of LiAlH4 is used. Allow the reaction to proceed to completion. |
| Side reactions due to reactive intermediates. | Maintain the recommended reaction temperature to minimize side product formation. | |
| Inefficient workup and purification. | During the workup, ensure the pH is properly adjusted to neutral before extraction.[1][2] For purification, column chromatography on silica gel is an effective method.[4] | |
| Difficulty in Isolating the Product | Formation of a stable aluminum salt emulsion during workup. | After quenching, add a drying agent like anhydrous sodium sulfate and stir for an extended period before filtration. |
| Product is too soluble in the aqueous layer. | Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1][2] Wash the combined organic layers with brine to remove dissolved water. |
Experimental Protocols & Data
Synthesis of this compound via Ester Reduction
This protocol is based on the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate using Lithium Aluminum Hydride (LiAlH4).[1][2]
Materials:
-
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of Sodium Bicarbonate
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.0 eq) in anhydrous THF.
-
In a separate flask, dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ester to the LiAlH4 suspension dropwise. An ice bath can be used to control the initial exothermic reaction.
-
After the addition is complete, stir the reaction mixture at room temperature for approximately 4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the flask in an ice bath and slowly quench the excess LiAlH4 by carefully adding a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.
-
Filter the resulting mixture to remove the aluminum salts.
-
Extract the filtrate with dichloromethane (3 x volume).
-
Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| Esterification | 3-ethoxycarbonyl-5-methyl-1H-pyrazole | ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Sodium Hydride, Methyl Iodide | 85% | [1][2] |
| Reduction | ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | This compound | Lithium Aluminum Hydride | 70% | [1][2] |
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Troubleshooting unexpected side reactions in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during pyrazole synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in the Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Starting Material Purity: Impurities in either the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing yield and complicating purification.[1][2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and pH are critical parameters.[1] The reaction often requires heating in an acidic medium.[3][4] Insufficient temperature or time can lead to incomplete reaction, while excessively high temperatures or strong acids can cause degradation of starting materials or the product, leading to tar formation.[5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time.[1]
-
Reaction Stoichiometry: Ensure the correct stoichiometry is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Incomplete Cyclization: The reaction may stall at the hydrazone or hydroxylpyrazolidine intermediate stage.[1][7] Adjusting the pH or temperature may be necessary to facilitate the final dehydration step to the aromatic pyrazole.[4][7]
FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a regioisomeric mixture is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][8] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can dramatically influence the isomeric ratio. Non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[8] These solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]
-
pH Control: The reaction pH can favor the formation of one isomer over the other.[1] Acidic conditions, for instance, can protonate a carbonyl, altering its reactivity.
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction, favoring the formation of a single regioisomer.[1]
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Methylhydrazine with 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
| Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) |
| Ethanol (EtOH) | 85:15 | 88 |
| 2,2,2-Trifluoroethanol (TFE) | 95:5 | 92 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 95 |
Data adapted from a study on fluorinated tebufenpyrad analogs.[8] Regioisomer A is the major product where hydrazine attacks the carbonyl adjacent to the CF3 group.
FAQ 3: The reaction mixture is turning dark red/brown. How can I obtain a cleaner product?
Discoloration is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1]
Troubleshooting Steps:
-
Use a Mild Base: If using a hydrazine hydrochloride salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[1] Adding a mild, non-nucleophilic base like sodium acetate or potassium acetate can neutralize the liberated HCl and lead to a cleaner reaction profile.[1][9]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that lead to colored impurities.[1]
-
Purification:
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[10] Use charcoal sparingly, as it can also adsorb the desired product.[10]
-
Silica Plug: For persistent color, dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can remove many polar, colored impurities.[9]
-
FAQ 4: I am attempting an N-alkylation of my pyrazole and getting a mixture of products. How can I control the regioselectivity?
Due to the presence of two nitrogen atoms in the pyrazole ring, N-alkylation can often lead to a mixture of two regioisomers (e.g., N1 and N2 alkylated products).[11] The outcome is typically governed by a combination of steric hindrance, electronics, and reaction conditions.
Factors Influencing N-Alkylation Regioselectivity:
-
Steric Effects: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[11] Therefore, the major product is usually the one where the new alkyl group is attached to the nitrogen further away from a bulky substituent already on the ring.
-
Basic vs. Acidic Conditions:
-
Under basic conditions , the pyrazole is deprotonated to form the pyrazolate anion. The negative charge is delocalized over both nitrogens, and the alkylation site is determined by the combination of sterics and the electron density at each nitrogen.[11]
-
Under acidic conditions (e.g., using trichloroacetimidate electrophiles), the reaction proceeds via a different mechanism, but sterics still play a key role in determining the major regioisomer.[11]
-
-
Functional Group Tuning: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, thereby directing the alkylation.[12]
Troubleshooting Guides
Guide 1: Low Yield in Pyrazole Synthesis
This guide provides a systematic workflow for diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Guide 2: Product "Oiling Out" During Recrystallization
"Oiling out" occurs when a compound precipitates from solution as a liquid at a temperature above its melting point.[10] This is a common problem during the purification of crude pyrazole products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazole compounds.
Low Yield
Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazole synthesis, such as the common Knorr synthesis, can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1] Here is a systematic approach to troubleshooting low yields:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can participate in side reactions, which reduces the overall yield and complicates the purification process.[1] Hydrazine derivatives have the potential to degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Using the correct stoichiometry of the reactants is crucial. In some instances, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction's progress through methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1]
-
Consider Side Reactions: Be mindful of potential side reactions, for instance, the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]
Formation of Regioisomers
Question: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
Answer: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-identical carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]
Several strategies can be employed to enhance regioselectivity:
-
Solvent Choice: The solvent can have a significant impact on the isomer ratio.[2] Aprotic dipolar solvents such as DMF or DMSO may provide better results than polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions may favor the formation of one isomer, whereas basic conditions might favor the other.[1]
-
Steric Hindrance: Employing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction toward the formation of a single regioisomer.[1]
Reaction Mixture Discoloration
Question: My reaction mixture is turning a dark color (e.g., yellow, red, or brown). What causes this and will it affect my product?
Answer: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1] The discoloration can also be a result of oxidative processes.[1]
To mitigate this:
-
Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
While the colored impurities may seem concerning, they can often be removed during workup and purification steps like recrystallization.[1]
Purification Challenges
Question: I am having difficulty purifying my pyrazole product. What are the recommended methods?
Answer: The purification of pyrazole derivatives can be achieved through several techniques, with the choice depending on the specific properties of the compound and the impurities present.
-
Recrystallization: This is a very effective method for purifying solid pyrazole compounds.[1] The choice of solvent is critical. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard procedure.[1] A typical mobile phase could be a gradient of ethyl acetate in hexane.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can form salts with inorganic acids. This property can be exploited for purification by converting the pyrazole into a water-soluble salt, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the purified pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is typically an acid-catalyzed reaction. It begins with the condensation of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that results in the stable, aromatic pyrazole ring.
Q2: How does temperature affect the yield and rate of pyrazole synthesis?
A2: Temperature is a critical parameter in pyrazole synthesis. Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of tar-like substances due to the degradation of starting materials or intermediates.[3] Therefore, it is crucial to optimize the temperature; sometimes, running the reaction at a lower temperature for a longer duration can minimize byproduct formation and improve the overall yield.[3] In some cases, a higher temperature can significantly improve the yield up to a certain point, after which the yield may decrease.[4]
Q3: What types of catalysts are effective for pyrazole synthesis?
A3: A variety of catalysts can be used to promote pyrazole synthesis. Acid catalysts are commonly used in the Knorr synthesis. Lewis acids such as Yb(OTf)₃, InCl₃, and ZrCl₄ have been shown to improve yields in related reactions.[3] For certain substrates, nano-ZnO has been demonstrated to be an efficient catalyst, leading to high yields in shorter reaction times.[5] In some multicomponent reactions for pyrazole synthesis, catalysts like ammonium chloride have been used as a green option.[6] The choice of catalyst can significantly impact the reaction rate and yield, and should be optimized for the specific substrates being used.[5]
Q4: Can I synthesize pyrazoles without a solvent?
A4: Yes, solvent-free reaction conditions have been successfully employed for the synthesis of pyrazole derivatives, often in conjunction with microwave irradiation. These "green" approaches can offer advantages such as shorter reaction times and easier work-up procedures.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
This table illustrates the impact of the solvent on the ratio of regioisomers formed from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The two possible regioisomers are denoted as A and B.[2]
| 1,3-Dicarbonyl (R¹) | Hydrazine (R²) | Solvent | Isomer Ratio (A:B) |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Toluene | 55:45 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | 95:5 |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Ethanol | 80:20 |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | DMF | 90:10 |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | HFIP | >98:2 |
Table 2: Comparison of Catalysts for Pyrazole Synthesis
This table shows a comparison of different catalysts on the yield of pyrazole synthesis from the reaction of phenylhydrazine and ethyl acetoacetate.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | - | Ethanol | Reflux | 12 | 45 |
| Acetic Acid | 10 | Ethanol | Reflux | 2 | 85 |
| Nano-ZnO | 10 | Ethanol | Room Temp | 1 | 92 |
| Copper Triflate | 20 | [bmim][PF6] | 100 | 3 | 82 |
| Ammonium Chloride | 20 | Ethanol | Reflux | 4 | 78 |
Table 3: Influence of Reaction Temperature on Pyrazole Synthesis Yield
This table demonstrates the effect of temperature on the yield of a pyrazole synthesis reaction.
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrazone & Alkyne | Ionic Liquid | 60 | 12 | 75 |
| Hydrazone & Alkyne | Ionic Liquid | 80 | 12 | 88 |
| Hydrazone & Alkyne | Ionic Liquid | 95 | 12 | 93 |
| Hydrazone & Alkyne | Ionic Liquid | 110 | 12 | 85 |
| Phenylhydrazine & Ketoester | Toluene | 60 | 5 | 60 |
| Phenylhydrazine & Ketoester | Toluene | 80 | 3 | 78 |
| Phenylhydrazine & Ketoester | Toluene | 110 (Reflux) | 2 | 85 |
Experimental Protocols
Detailed Methodology for Knorr Pyrazole Synthesis
This protocol provides a general procedure for the synthesis of a pyrazole derivative via the Knorr condensation reaction.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 equivalents)
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops) (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent (e.g., ethanol).
-
Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. Note that this addition can be exothermic.
-
If using an acid catalyst, add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 1-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the optimization of pyrazole synthesis.
Caption: A troubleshooting decision tree for addressing low yields in pyrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Pyrazole Cyclocondensation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of pyrazole cyclocondensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls?
The formation of two regioisomers in the Knorr pyrazole synthesis arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The substituted hydrazine has two non-equivalent nitrogen atoms that can act as nucleophiles. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound, leading to two different hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[1][2]
Q2: How do the substituents on the 1,3-dicarbonyl compound influence regioselectivity?
The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound are critical in determining the regiochemical outcome.
-
Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: Bulky substituents can hinder the approach of the hydrazine to the nearby carbonyl group, directing the attack to the less sterically encumbered carbonyl.[1]
When these effects are minimal or opposing, a mixture of regioisomers is often obtained.
Q3: How does the nature of the substituted hydrazine affect the reaction outcome?
The substituent on the hydrazine alters the nucleophilicity of the two nitrogen atoms.
-
Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen more nucleophilic.
-
Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing, reducing the nucleophilicity of the substituted nitrogen. Therefore, the unsubstituted -NH₂ group is the more potent nucleophile.[3]
The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.
Q4: Can the choice of solvent significantly improve regioselectivity?
Yes, the solvent can have a dramatic effect on regioselectivity. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[3] These non-nucleophilic, strongly hydrogen-bonding solvents are thought to selectively stabilize intermediates, thereby favoring one reaction pathway.[3][4]
Troubleshooting Guide
Issue: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers.
This is a common problem when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl are not pronounced. Here are several strategies to improve the regioselectivity:
Solution 1: Change the Solvent System
This is often the most effective initial step. Switching from ethanol to a fluorinated alcohol can dramatically shift the equilibrium towards one regioisomer.
-
Recommendation: Rerun the reaction in TFE or HFIP. HFIP is often more effective than TFE in improving regioselectivity.[3]
Solution 2: Modify the Reaction Temperature
Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the initial nucleophilic attack, favoring the formation of one isomer.
-
Recommendation: Attempt the reaction at room temperature or 0 °C before resorting to heating.
Solution 3: Adjust the Reaction pH
The addition of a catalytic amount of acid or base can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.
-
Acid Catalysis: Can protonate the more basic nitrogen of the hydrazine, making the other nitrogen the primary nucleophile.[4]
-
Recommendation: Add a catalytic amount of an acid like acetic acid or a base to the reaction mixture.
Solution 4: Consider Microwave Irradiation
Microwave-assisted synthesis can sometimes favor the formation of the thermodynamically more stable product due to rapid and uniform heating.[4]
-
Recommendation: If available, perform the reaction in a microwave reactor. Note that conditions will need to be optimized for your specific substrates.
Data Presentation
The following table summarizes the effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and substituted hydrazines.
| 1,3-Diketone (R¹) | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Total Yield (%) | Reference |
| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Methylhydrazine | EtOH | 15:85 | 80 | [3] |
| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Methylhydrazine | TFE | 85:15 | 82 | [3] |
| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | 90 | [3] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | EtOH | 60:40 | 75 | [3] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | TFE | 95:5 | 85 | [3] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 | 92 | [3] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | EtOH | 1:1.3 | - |
*Desired isomer is the 5-aryl/furyl-3-CF₃ pyrazole.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using HFIP
This protocol describes a general method for the Knorr cyclocondensation that favors the formation of a single regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
10 mL microwave reaction vessel
-
Microwave reactor
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualizations
Logical Workflow for Improving Regioselectivity
References
Technical Support Center: Regioselectivity Control with Unsymmetrical Precursors
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of regioisomer formation in reactions involving unsymmetrical precursors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you achieve the desired regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions with unsymmetrical precursors?
A1: Regioselectivity is governed by a combination of electronic and steric factors of the reactants, as well as the reaction conditions. Key factors include:
-
Electronic Effects: The distribution of electron density in the precursors plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the substrates can direct incoming reagents to specific positions.[1][2][3][4][5][6]
-
Steric Hindrance: The size of substituents near the reactive centers can block or hinder the approach of a reagent to a particular site, favoring reaction at a less sterically crowded position.[7]
-
Catalyst Control: The choice of catalyst and ligands can dramatically influence the regiochemical outcome of a reaction by selectively activating a specific reaction pathway.
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states and intermediates, thereby influencing the preferred reaction pathway and the resulting regioisomer ratio.[8][9][10]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of a reaction. Lower temperatures often favor the kinetically controlled, more selective product.[11]
-
Directing Groups: Functional groups within a substrate can coordinate to a reagent or catalyst, directing the reaction to a specific, often proximal, position.
Q2: How can I predict the major regioisomer in a Diels-Alder reaction with an unsymmetrical diene and dienophile?
A2: The regioselectivity of the Diels-Alder reaction can generally be predicted by considering the electronic properties of the substituents on the diene and dienophile. The most common scenario involves a diene with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG). The "ortho" and "para" products are typically favored over the "meta" product.[1][4]
-
1-Substituted Dienes: Tend to yield the "ortho" (1,2-disubstituted) product as the major isomer.[1]
-
2-Substituted Dienes: Generally favor the formation of the "para" (1,4-disubstituted) product.[1]
This selectivity arises from the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) that maximizes the orbital overlap and stabilizes the transition state. Drawing resonance structures for both the diene and dienophile can help visualize the charge distribution and predict the favored alignment.[3][6]
Q3: What is the difference between Markovnikov and anti-Markovnikov addition, and how can I control this in my experiments?
A3: The terms describe the regioselectivity of electrophilic addition reactions to unsymmetrical alkenes.
-
Markovnikov's Rule: In the addition of a protic acid (H-X) to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide (or other nucleophile) attaches to the more substituted carbon. This proceeds through the more stable carbocation intermediate. Oxymercuration-demercuration is a reliable method to achieve Markovnikov hydration of an alkene without carbocation rearrangements.
-
Anti-Markovnikov Addition: The hydrogen atom attaches to the more substituted carbon, and the nucleophile attaches to the less substituted carbon. This outcome is observed in reactions like hydroboration-oxidation and radical additions of HBr in the presence of peroxides.[12]
You can control the regioselectivity by choosing the appropriate reagents and reaction conditions. For example, to hydrate an alkene to the Markovnikov alcohol, you would use oxymercuration-demercuration. To obtain the anti-Markovnikov alcohol, you would employ hydroboration-oxidation.
Troubleshooting Guides
Issue 1: Poor or incorrect regioselectivity in an electrophilic aromatic substitution reaction.
| Possible Cause | Troubleshooting Steps |
| Incorrect understanding of directing group effects. | Review the directing effects of the substituents on your aromatic ring. Electron-donating groups are generally ortho, para-directing, while electron-withdrawing groups are meta-directing. |
| Steric hindrance. | A bulky directing group or a bulky electrophile can disfavor substitution at the ortho position, leading to a higher proportion of the para isomer. Consider using a less sterically demanding reagent if possible. |
| Reaction conditions not optimized. | The choice of catalyst, solvent, and temperature can influence the isomer ratio. For example, in the nitration of toluene, the ortho/para ratio can be altered by changing the nitrating agent and solvent.[13] |
| Thermodynamic vs. Kinetic Control. | Some electrophilic aromatic substitutions, like sulfonation, are reversible. At higher temperatures, the thermodynamically more stable isomer may be favored, which might not be the desired product. Running the reaction at a lower temperature can favor the kinetically controlled product. |
Issue 2: Formation of a mixture of regioisomers in a catalyst-controlled reaction.
| Possible Cause | Troubleshooting Steps |
| Ligand not optimal for desired selectivity. | The steric and electronic properties of the ligand are critical for controlling regioselectivity. Screen a variety of ligands to find the one that provides the best selectivity for your substrate. |
| Catalyst precursor or active species not correctly formed. | Ensure that the catalyst is properly activated and that all reagents are of high purity and anhydrous where necessary. For instance, in some cobalt-catalyzed allylic alkylations, the Co(I) active species is crucial for selectivity.[13] |
| Reaction temperature is too high. | Higher temperatures can sometimes lead to loss of selectivity. Try running the reaction at a lower temperature. |
| Solvent is not ideal. | The solvent can influence the coordination of the substrate and ligand to the metal center. Experiment with different solvents to optimize selectivity. |
| Substrate control is competing with catalyst control. | The inherent electronic and steric properties of your substrate may be strongly favoring a particular regioisomer, making it difficult for the catalyst to overcome this preference. A different catalytic system might be necessary. |
Quantitative Data Summary
Table 1: Regioisomer Ratios in the Nitration of Toluene under Various Conditions
| Nitrating Agent | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Ortho/Para Ratio |
| HNO₃/H₂SO₄ | - | 30 | 58.5 | 4.4 | 37.1 | 1.58 |
| NO₂⁺BF₄⁻ | Tetramethylene sulfone | 25 | 68.8 | 2.3 | 28.9 | 2.38 |
| NO₂⁺BF₄⁻ | Acetonitrile | 25 | 65.1 | 2.8 | 32.1 | 2.03 |
| N₂O₅ | CCl₄ | 25 | 62 | 3 | 35 | 1.77 |
| CH₃COONO₂ | Acetic Anhydride | 25 | 58 | 2.8 | 39.2 | 1.48 |
Table 2: Regioselectivity in the Hydroboration-Oxidation of 1-Hexene with Different Borane Reagents
| Borane Reagent | Product Ratio (1-Hexanol : 2-Hexanol) |
| BH₃·THF | 94 : 6 |
| 9-BBN | >99 : <1 |
| Disiamylborane | >99 : <1 |
Experimental Protocols
Protocol 1: Regioselective Diels-Alder Reaction
This protocol describes a general procedure for a Diels-Alder reaction between an unsymmetrical diene and dienophile, where thermal conditions are used to favor the kinetically controlled product.
Materials:
-
1-Methoxy-1,3-butadiene (diene)
-
Methyl acrylate (dienophile)
-
Toluene (solvent)
-
Hydroquinone (inhibitor)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 1-methoxy-1,3-butadiene (1.0 eq) and a small amount of hydroquinone to inhibit polymerization.
-
Add methyl acrylate (1.1 eq) to the flask.
-
Add toluene (20 mL) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the reaction mixture to a gentle reflux (approx. 110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers. The major product is expected to be the "ortho" adduct.
Protocol 2: Anti-Markovnikov Hydroboration-Oxidation of an Alkene
This protocol details the synthesis of an anti-Markovnikov alcohol from an alkene using 9-borabicyclo[3.3.1]nonane (9-BBN) for high regioselectivity.
Materials:
-
1-Octene (alkene)
-
9-BBN dimer
-
Anhydrous Tetrahydrofuran (THF)
-
3M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Nitrogen or Argon atmosphere setup
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure: Part A: Hydroboration
-
Set up a dry two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add 9-BBN dimer (0.55 eq) to the flask and dissolve it in anhydrous THF (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-octene (1.0 eq) dissolved in anhydrous THF (5 mL) to the stirred 9-BBN solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 3M NaOH solution (3.0 eq).
-
Very slowly, add 30% H₂O₂ solution (3.0 eq) dropwise, ensuring the temperature does not rise above 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-octanol by distillation or flash column chromatography.
Visualizations
Caption: Key factors influencing the regiochemical outcome of reactions with unsymmetrical precursors.
Caption: Experimental workflow for a regioselective Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [scholarship.miami.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Experimental and Computational Studies on Cobalt(I)-Catalyzed Regioselective Allylic Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Methanol Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrazole methanol compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of pyrazole methanol compounds?
A1: Typical impurities include unreacted starting materials, regioisomers (in cases of unsymmetrical precursors), and byproducts from side reactions.[1][2] The formation of colored impurities can also occur due to the decomposition of hydrazine starting materials or oxidation of intermediates.
Q2: How can I effectively remove colored impurities from my pyrazole methanol product?
A2: A common method is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by filtration through celite. However, be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield. Recrystallization itself is often effective at leaving colored impurities behind in the mother liquor.
Q3: My pyrazole methanol compound is an oil and will not crystallize. What should I do?
A3: "Oiling out" is a common problem that occurs when a compound precipitates from solution at a temperature above its melting point. Here are several strategies to address this:
-
Increase the solvent volume: Adding more of the primary solvent can lower the saturation temperature.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Using an insulated container can help.
-
Change the solvent system: Experiment with different solvents or solvent/anti-solvent combinations.
-
Use a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can induce crystallization.[3]
-
High-vacuum evaporation: Ensure all volatile solvents have been thoroughly removed.
-
Salt formation: Pyrazoles can be converted to crystalline salts by treatment with an acid. The salt can be purified by recrystallization and then neutralized to recover the pure pyrazole.
Q4: What is the best way to separate regioisomers of pyrazole methanol compounds?
A4: The separation of regioisomers is a significant challenge due to their similar physical properties.
-
Column Chromatography: This is the most common and effective method. Careful selection of the stationary phase (typically silica gel) and the eluent system is crucial for achieving good separation.[2]
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves multiple recrystallization steps to enrich one isomer.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery/Yield | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Test different solvents or mixed solvent systems.- Concentrate the solution by carefully evaporating some solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal.- Reduce the volume of the solvent.- Cool the solution in an ice bath for a longer period. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated. | - Use a lower-boiling point solvent.- Add more solvent to the hot solution.- Ensure slow cooling. |
| Crystals are Impure | - Rapid crystallization trapping impurities.- Incomplete removal of mother liquor. | - Ensure the solution cools slowly.- Wash the collected crystals with a small amount of cold, fresh solvent.- Perform a second recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Regioisomers | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values.- Use a smaller amount of crude material.- Ensure the column is packed uniformly without any cracks or air bubbles. |
| Compound Stuck on the Column | - The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol or ethyl acetate in a hexane/ethyl acetate mixture. |
| Product Elutes Too Quickly | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
Data Presentation
Table 1: Recrystallization of Pyrazole Methanol Derivatives - Solvent System Comparison (Illustrative Data)
| Compound | Solvent System | Yield (%) | Purity (%) | Reference |
| (1H-Pyrazol-3-yl)methanol | Methanol | 87 | >95 (by NMR) | [4] |
| 1-(Hydroxymethyl)-3,5-dimethylpyrazole | Acetone | - | High (single crystal) | [5] |
| Pyrazole Derivative 1 | Ethanol/Water | ~75 | - | [6] |
| Pyrazole Derivative 2 | Methanol | 68 | - | [2] |
Table 2: Column Chromatography of Pyrazole Methanol Derivatives - Eluent System and Yield
| Compound | Stationary Phase | Eluent System | Yield (%) | Purity | Reference |
| (1H-Pyrazol-3-yl)methanol | Silica Gel | Ethyl Acetate/Hexane (1:2) | 54 | - | [1] |
| 1,3,5-Triphenyl-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | 82-84 | High (by NMR) | [7] |
| Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate | Silica Gel | Hexane/Ethyl Acetate (80:20) | 85 | High (by NMR) | [8] |
| 3-(3-chlorophenyl)-1,5-diphenyl-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | 71-72 | High (by NMR) | [7] |
Experimental Protocols
Protocol 1: Recrystallization of (1H-Pyrazol-3-yl)methanol
Objective: To purify crude (1H-Pyrazol-3-yl)methanol by recrystallization.
Materials:
-
Crude (1H-Pyrazol-3-yl)methanol
-
Methanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude (1H-Pyrazol-3-yl)methanol in an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Flash Column Chromatography for Separation of Pyrazole Methanol Regioisomers
Objective: To separate a mixture of pyrazole methanol regioisomers using flash column chromatography.
Materials:
-
Crude mixture of pyrazole methanol regioisomers
-
Silica gel (230-400 mesh)
-
Sand
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal system should show good separation between the regioisomer spots, with the lower spot having an Rf value of ~0.2-0.3.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the silica to settle without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better separation, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the eluent through at a steady rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the purified regioisomers.
-
Combine the fractions containing each pure isomer.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified pyrazole methanol regioisomers.
Visualizations
Caption: A typical experimental workflow for the purification of pyrazole methanol compounds via recrystallization.
Caption: A logical troubleshooting workflow for common purification challenges with pyrazole methanol compounds.
References
- 1. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]
- 2. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of pyrazole derivatives under acidic conditions
Technical Support Center: Stability of Pyrazole Derivatives
This guide provides troubleshooting advice and frequently asked questions regarding the stability of pyrazole-containing compounds under acidic conditions. It is intended for researchers, chemists, and formulation scientists working on the development of pharmaceuticals and other chemical entities incorporating a pyrazole scaffold.
Frequently Asked Questions (FAQs)
Q1: How inherently stable is the pyrazole ring under acidic conditions? A1: The pyrazole ring is a five-membered aromatic heterocycle that exhibits considerable stability due to its aromatic character.[1] It is a weak base (pKa of 2.5) and can be protonated by strong inorganic acids to form stable salts.[2][3] The ring itself is highly resistant to cleavage by oxidizing and reducing agents.[3] However, its overall stability and reactivity are significantly influenced by the nature and position of substituents on the ring.[4] For instance, electron-withdrawing groups can increase the acidity of the N-H proton, while electron-donating groups can increase the basicity of the ring.[4]
Q2: What are the most common degradation pathways for pyrazole derivatives in an acidic medium? A2: While the pyrazole core is robust, degradation of pyrazole derivatives under acidic conditions most commonly involves acid-catalyzed hydrolysis of labile functional groups attached to the ring.[5] This is particularly prevalent for derivatives containing ester or amide functionalities.[5][6] For example, studies on sildenafil, which contains a pyrazole moiety, have shown that hydrolysis under acidic conditions can lead to the cleavage of the attached piperazine ring.[7] The specific degradation pathway is highly dependent on the overall structure of the molecule.
Q3: Are there specific positions on the pyrazole ring that are more susceptible to acid-catalyzed reactions? A3: The reactivity of the pyrazole ring towards electrophiles is dictated by the electron distribution. The pyridine-like nitrogen atom (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack through an electron-withdrawing inductive effect.[1] Consequently, electrophilic substitution reactions, if they occur, preferentially happen at the C4 position, which is the most electron-rich.[1] However, degradation is more frequently initiated at substituent groups rather than through direct attack on the ring itself.
Q4: Which analytical techniques are best for monitoring the stability of pyrazole derivatives in acidic media? A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying the parent compound and its degradation products.[7][8] A "stability-indicating" HPLC method is one that can separate the active pharmaceutical ingredient (API) from all potential degradation products, process impurities, and excipients.[9] For identifying and characterizing unknown degradants, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (LC-MS) is the recommended technique.[7]
Troubleshooting Guide
Problem 1: I am observing new, unexpected peaks in my HPLC chromatogram after exposing my pyrazole compound to an acidic solution.
-
Probable Cause: These new peaks are likely degradation products resulting from acid-catalyzed hydrolysis or rearrangement of your compound. The extent of degradation can depend on the acid concentration, temperature, and exposure time.
-
Troubleshooting Steps:
-
Confirm Degradation: Verify that the peaks are not present in a control sample stored under neutral conditions.
-
Conduct a Forced Degradation Study: Systematically expose your compound to acidic conditions (e.g., 0.1N HCl at 40°C) and monitor the formation of the new peaks over time. This helps to confirm the degradation pathway.[5] A detailed protocol is provided below.
-
Characterize Degradants: Use LC-MS to obtain the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products.
-
Assess Mass Balance: In your HPLC analysis, ensure that the decrease in the peak area of the parent compound corresponds to the increase in the peak areas of the degradation products. A good mass balance (typically 95-105%) indicates that all major degradants are being detected.
-
Problem 2: The measured concentration of my pyrazole API is decreasing over time in a low-pH formulation.
-
Probable Cause: Your compound is likely unstable at the pH of your formulation, leading to a loss of potency. Sildenafil, for example, shows partial degradation in acidic conditions.[7]
-
Troubleshooting Steps:
-
Quantify the Degradation Rate: Perform a time-course stability study. Store your formulation at controlled temperatures and pull samples at various time points (e.g., 0, 24, 48, 72 hours). Analyze these samples using a validated stability-indicating HPLC method to determine the rate of API loss.
-
Evaluate pH Profile: Investigate the stability of your compound across a range of pH values (e.g., pH 2, 4, 7, 9) to identify a more stable pH range for your formulation. Some compounds are buffered to a slightly acidic pH (e.g., 4.2) to minimize oxidative degradation while maintaining hydrolytic stability.[10]
-
Reformulation: If acid instability is confirmed, consider reformulating at a higher pH or using excipients that may protect the API. For weakly basic drugs, solubility can be pH-dependent, so any change in pH must be balanced with solubility requirements.[11]
-
Quantitative Data on Pyrazole Derivative Stability
The stability of pyrazole derivatives is highly structure-dependent. The following table summarizes forced degradation data for two common pyrazole-containing drugs.
| Compound | Stress Condition | Temperature | Time | Degradation (%) | Reference |
| Celecoxib | Acidic (pH 1.14) | 40°C | 817 hours | ~3% | [12] |
| Celecoxib | 0.1 N HCl | Not Specified | Not Specified | More than in 0.1 N NaOH | |
| Sildenafil | 1N HCl | Reflux | 15 minutes | Partial Degradation | [7] |
| Sildenafil | 5N HCl | 70°C | 46 hours | Moderate Degradation | |
| Sildenafil | 5N HCl | 80°C | 5 hours | Degradation Observed | [9] |
Experimental Protocols
Protocol: Acidic Forced Degradation Study
This protocol outlines a general procedure for stress testing a pyrazole derivative under acidic conditions as recommended by ICH guidelines.[13][14]
1. Materials and Reagents:
-
Pyrazole derivative (API)
-
Hydrochloric Acid (HCl), analytical grade (e.g., 0.1N, 1N, 5N solutions)
-
Sodium Hydroxide (NaOH), analytical grade (for neutralization)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volumetric flasks, pipettes, and vials
2. Procedure:
-
Sample Preparation: Prepare a stock solution of your pyrazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition Setup:
-
Transfer a known volume of the stock solution into separate flasks.
-
Add an equal volume of HCl solution to achieve the desired final acid concentration (e.g., 0.1N or 1N HCl). The final drug concentration should be appropriate for HPLC analysis (e.g., 0.1 mg/mL).
-
Prepare a control sample by diluting the stock solution with water or the initial solvent instead of acid.
-
-
Incubation:
-
Sampling and Neutralization:
-
At each time point, withdraw an aliquot of the sample.
-
Immediately neutralize the sample by adding a stoichiometric equivalent of NaOH to stop the acid-catalyzed degradation.
-
Dilute the neutralized sample to the final target concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
If unknown degradants are observed, analyze the samples using HPLC-MS to obtain mass information.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Calculate the percentage of each degradation product formed (relative to the initial concentration of the parent).
-
Assess the mass balance.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thaiscience.info [thaiscience.info]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
- 15. academic.oup.com [academic.oup.com]
- 16. ijrpp.com [ijrpp.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up Pyrazole Synthesis for Pharmaceutical Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the large-scale synthesis of pyrazole-based pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The primary safety concern is the handling of hydrazine and its derivatives, which are commonly used reagents. Hydrazine is highly toxic and potentially explosive. Reactions involving hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled. It is crucial to implement robust temperature control measures, such as slow, controlled addition of reagents, efficient reactor cooling systems, and the use of appropriate solvents to manage the heat of reaction. All handling of hydrazine should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Q2: What is the most common side reaction observed during the synthesis of substituted pyrazoles and how can it be minimized?
A2: The formation of regioisomers is the most prevalent side reaction, particularly when using unsymmetrical 1,3-dicarbonyl compounds in reactions like the Knorr pyrazole synthesis.[1] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[1] To minimize this, optimization of reaction conditions is key. Factors such as solvent, temperature, and pH can influence the regioselectivity. For instance, in some cases, conducting the reaction in N,N-dimethylacetamide instead of ethanol can favor the formation of one regioisomer over the other.[2]
Q3: How can I differentiate between the resulting pyrazole regioisomers?
A3: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will display different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For a definitive structural assignment, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, thereby confirming their relative positions.[1]
Q4: My reaction mixture has developed a strong color. What could be the cause and how can it be addressed during purification?
A4: The development of a yellow or red color in the reaction mixture can be attributed to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1] These colored impurities can often be removed during the purification process. Treating a solution of the crude product with activated charcoal can be effective in adsorbing these impurities. Following the charcoal treatment, the mixture should be filtered through celite and then purified further by recrystallization or column chromatography.[3]
Q5: The crude product is an oil and does not solidify. What purification strategies can be employed?
A5: If the pyrazole product is an oil, it could be due to residual solvent or impurities that depress the melting point.[3] Several strategies can be employed for purification:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[3]
-
Column Chromatography: This is a very effective method for purifying oily products. A silica gel column using a gradient elution with solvents like hexane and ethyl acetate is a good starting point.[3]
-
Salt Formation: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid. This salt can then be purified by recrystallization and subsequently neutralized to retrieve the purified pyrazole product.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield in pyrazole synthesis can be a significant hurdle when scaling up. The following guide provides a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Low Pyrazole Synthesis Yield
References
Technical Support Center: Synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is consistently low. What are the potential causes?
A1: Low yields in the synthesis of this compound via the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate with lithium aluminum hydride (LiAlH4) can arise from several factors:
-
Incomplete Reaction: The reduction of the ester to the alcohol may not have gone to completion. This can be due to insufficient LiAlH4, a short reaction time, or low reaction temperature.
-
Side Reactions: The presence of moisture in the reaction can quench the LiAlH4, reducing its effectiveness and leading to lower yields.
-
Work-up Issues: During the quenching and extraction steps, the product may be lost if the pH is not carefully controlled or if an insufficient amount of extracting solvent is used.
-
Purification Losses: Product may be lost during purification steps such as column chromatography or recrystallization.
Q2: I am observing an unexpected peak in the NMR spectrum of my final product. What could it be?
A2: An unexpected peak in the 1H NMR spectrum could correspond to several common impurities. The most likely are:
-
Unreacted Starting Material: The presence of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate will show characteristic signals for the ethyl group (a quartet and a triplet).
-
Intermediate Aldehyde: Incomplete reduction can result in the presence of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, which will exhibit a singlet for the aldehyde proton around 9-10 ppm.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., tetrahydrofuran, diethyl ether, dichloromethane, ethanol) can be present in the final product. Their characteristic peaks can be identified by consulting standard NMR solvent charts.
Q3: How can I improve the purity of my this compound?
A3: To improve the purity of your product, consider the following purification techniques:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired alcohol from the less polar starting material (ester) and the intermediate aldehyde. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Washing: Washing the organic extract with brine (saturated aqueous NaCl solution) during the work-up can help remove some water-soluble impurities.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the target compound from its impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities, including residual solvents and the intermediate aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities with distinct signals.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
-
Symptom: A peak corresponding to the ethyl group of the starting ester is observed in the 1H NMR spectrum. On an HPLC chromatogram, a peak with a shorter retention time than the product is present.
-
Cause: Incomplete reduction reaction.
-
Solution:
-
Ensure that the LiAlH4 used is fresh and has not been deactivated by moisture.
-
Increase the molar excess of LiAlH4.
-
Extend the reaction time or increase the reaction temperature.
-
Purify the crude product using silica gel column chromatography.
-
Issue 2: Presence of the Aldehyde Intermediate
-
Symptom: A singlet around 9-10 ppm is observed in the 1H NMR spectrum. A peak with a retention time between the starting material and the product may be seen on an HPLC chromatogram.
-
Cause: Partial reduction of the ester.
-
Solution:
-
Follow the same troubleshooting steps as for the presence of unreacted starting material. The aldehyde is an intermediate in the reduction, so ensuring the reaction goes to completion will consume it.
-
Careful column chromatography can separate the aldehyde from the desired alcohol.
-
Issue 3: Discoloration of the Final Product
-
Symptom: The isolated product is yellow or brown instead of a white or off-white solid.
-
Cause: Formation of colored impurities, often from side reactions involving the pyrazole ring or impurities in the starting materials.
-
Solution:
-
Treat the solution of the crude product with activated carbon before filtration and concentration.
-
Recrystallization of the final product can effectively remove colored impurities.
-
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Source | Identification Method(s) |
| Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | C8H12N2O2 | 168.19 | Unreacted starting material | 1H NMR (quartet and triplet of ethyl group), HPLC (peak with shorter retention time), GC-MS |
| 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde | C6H8N2O | 124.14 | Incomplete reduction intermediate | 1H NMR (singlet ~9-10 ppm), HPLC (peak between starting material and product), GC-MS |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Reaction solvent | 1H NMR (multiplets ~3.6 and ~1.8 ppm), GC-MS |
| Diethyl ether | C4H10O | 74.12 | Reaction or extraction solvent | 1H NMR (quartet ~3.5 ppm, triplet ~1.2 ppm), GC-MS |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Extraction solvent | 1H NMR (singlet ~5.3 ppm), GC-MS |
| Ethanol | C2H6O | 46.07 | Quenching agent or recrystallization solvent | 1H NMR (quartet ~3.7 ppm, triplet ~1.2 ppm), GC-MS |
Experimental Protocols
Synthesis of this compound
This protocol is based on a typical laboratory-scale synthesis.
Materials:
-
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.2 equivalents) in anhydrous THF.
-
Addition of Ester: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filtration: Stir the resulting mixture at room temperature for 15 minutes, then filter the solids through a pad of Celite. Wash the filter cake with THF or diethyl ether.
-
Extraction: Combine the filtrate and the washings. If the product is in the aqueous layer, extract the aqueous layer with DCM or ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common impurities in the synthesis.
Technical Support Center: Optimizing Solvent Choice for Knorr Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Knorr pyrazole synthesis, with a specific focus on the critical role of solvent selection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Issue 1: Low Reaction Yield
Q: My Knorr pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Solvent and Temperature Optimization: The choice of solvent is critical. Protic solvents like ethanol and 1-propanol are common, but for less reactive aryl hydrazines, aprotic polar solvents like DMF might give better results.[1] If the reaction stalls at the hydrazone intermediate, increasing the temperature can promote the final cyclization and dehydration step.[1]
-
Catalyst Consideration: The Knorr synthesis is often acid-catalyzed. A few drops of glacial acetic acid are commonly used.[2] Ensure the catalyst is fresh and added appropriately.
-
pH Control: The pH of the reaction can influence the rate of reaction. Acidic conditions generally favor the reaction.[3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
Q: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by steric and electronic effects of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.
Strategies to Improve Regioselectivity:
-
Solvent Choice: This is a key factor. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[4]
-
Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.
-
pH Control: The acidity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence which carbonyl is attacked first.
Issue 3: Reaction Mixture Discoloration
Q: My reaction mixture turns a dark yellow or red color, leading to impure product. What causes this and how can I prevent it?
A: Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material.
Troubleshooting Steps:
-
Use of a Mild Base: If using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction mixture can become acidic, promoting byproduct formation. Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to color formation.
-
Purification: While prevention is ideal, purification methods can remove colored impurities. Column chromatography or recrystallization are effective.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction. The mechanism involves the initial reaction of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.
General Reaction Pathway:
Caption: General reaction pathway for the Knorr pyrazole synthesis.
Q2: Which solvents are commonly used for the Knorr pyrazole synthesis?
A2: A range of solvents can be used, and the optimal choice depends on the specific substrates. Common solvents include:
-
Protic Solvents: Ethanol and 1-propanol are frequently used, often with a catalytic amount of acetic acid.[2]
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be advantageous, particularly with less reactive aryl hydrazines.[1]
-
Solvent-Free: In some cases, the reaction can be performed neat (without solvent) by heating the reactants, which can lead to shorter reaction times and high yields.[7]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are particularly useful for improving regioselectivity with unsymmetrical dicarbonyls.[4]
-
Green Solvents: Greener alternatives like deep eutectic solvents (DESs) and water are also being explored to create more sustainable synthetic routes.[8]
Q3: Can the Knorr pyrazole synthesis be performed under microwave irradiation?
A3: Yes, microwave-assisted synthesis can be a highly effective method for the Knorr pyrazole synthesis. It often leads to significantly reduced reaction times and improved yields compared to conventional heating.[5]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis
This table summarizes the quantitative data on the regioselectivity of pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine in different solvents. The two possible regioisomers are denoted as A and B.
| 1,3-Dicarbonyl (R¹/R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Total Yield (%) |
| CF₃/CH₃ | Methylhydrazine | Ethanol | 75:25 | 85 |
| CF₃/CH₃ | Methylhydrazine | TFE | 95:5 | 90 |
| CF₃/CH₃ | Methylhydrazine | HFIP | >99:1 | 92 |
| Ph/CH₃ | Phenylhydrazine | Ethanol | 60:40 | 88 |
| Ph/CH₃ | Phenylhydrazine | TFE | 85:15 | 91 |
Data is illustrative and compiled from findings where fluorinated alcohols demonstrated a significant improvement in regioselectivity.[4][9]
Table 2: General Comparison of Common Solvents for Knorr Pyrazole Synthesis
This table provides a general comparison of commonly used solvents. Note that optimal conditions can vary significantly based on the specific reactants.
| Solvent | Typical Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Ethanol | Reflux | 1-4 hours | Good solubility for many reactants, readily available. | Moderate reaction times, may lead to lower regioselectivity. |
| Acetic Acid | 100-120 °C | 1-3 hours | Acts as both solvent and catalyst. | Can be corrosive, may require neutralization during workup. |
| DMF | 100-150 °C | 1-5 hours | Good for less reactive substrates due to high boiling point. | Higher boiling point can make removal difficult, potential for side reactions at high temperatures. |
| Solvent-Free | 100-150 °C | 0.5-2 hours | Fast reaction rates, simplified workup, environmentally friendly.[7] | Not suitable for all substrates, may require higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) under Solvent-Free Conditions [7]
This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine without a solvent.
-
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
-
Protocol 2: Synthesis of a Pyrazolone using 1-Propanol as Solvent [2]
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate using 1-propanol as the solvent.
-
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing degradation of pyrazole compounds during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of pyrazole compounds during experimental workup.
Troubleshooting Guides
Issue 1: Low Yield of Pyrazole Product After Workup
Low yields of pyrazole products are frequently encountered and can be attributed to several factors, including incomplete reactions, formation of side-products, or degradation of the target compound during isolation and purification.[1]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Ensure sufficient reaction time and optimal temperature. Consider a moderate increase in either parameter. Use an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate cyclocondensation.[1] |
| Side-Product Formation (Regioisomers) | When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is common.[1] Careful control of reaction conditions (e.g., temperature, catalyst) may favor one isomer. Chromatographic separation is often necessary to isolate the desired product. |
| Formation of Pyrazoline | The initial cyclization may yield a non-aromatic pyrazoline.[1] An oxidation step is required to convert the pyrazoline to the aromatic pyrazole. This can be achieved by refluxing with a mild oxidizing agent or heating in glacial acetic acid.[1] |
| Degradation during Workup | Pyrazoles can be sensitive to pH, oxidizing agents, and light.[1][2] Adjust the workup protocol to maintain a neutral or weakly acidic/basic pH, avoid strong oxidizing agents, and protect the reaction mixture from light. |
| Reactant Instability | Phenylhydrazine derivatives, common starting materials for pyrazole synthesis, can be sensitive to air and light.[1] It is advisable to use pure starting materials and handle them under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.[1] |
Troubleshooting Workflow for Low Reaction Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Degradation During Aqueous Workup
Aqueous workups can introduce conditions that lead to the degradation of pyrazole compounds, particularly through hydrolysis or pH-mediated decomposition.
Common Degradation Pathways in Aqueous Media:
| Degradation Pathway | Description | Prevention Strategies |
| Acidic Hydrolysis | Strongly acidic conditions can lead to the protonation of the pyrazole ring, potentially reducing its stability.[1] For pyrazoles with acid-labile functional groups (e.g., esters), hydrolysis can occur.[2] | - Maintain a pH between 4 and 7 during workup. - Use weak acids (e.g., acetic acid) for neutralization if necessary. - Minimize contact time with acidic aqueous solutions. |
| Basic Hydrolysis | Strongly basic conditions can lead to deprotonation and potential ring-opening, especially in the presence of strong bases.[3] Ester-containing pyrazoles are also susceptible to base-catalyzed hydrolysis.[2] | - Keep the pH below 9 during workup. - Use weak bases (e.g., sodium bicarbonate) for neutralization. - Avoid prolonged exposure to strong bases like NaOH or KOH. |
| Oxidative Degradation | The presence of dissolved oxygen or other oxidizing species in the workup solutions can lead to oxidation of the pyrazole ring or sensitive substituents.[2] | - Degas aqueous solutions before use. - Perform the workup under an inert atmosphere (N₂ or Ar). - Add a mild reducing agent (e.g., sodium thiosulfate) if oxidation is suspected. |
Experimental Protocol: Forced Degradation Study (Stress Testing)
To identify the primary degradation pathways for a specific pyrazole compound, a forced degradation study is recommended.[2] This involves subjecting the compound to various stress conditions to accelerate degradation.
-
Prepare Stock Solution: Dissolve a known concentration of the pyrazole compound in a suitable organic solvent (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the compound with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-60 °C).[2]
-
Basic Hydrolysis: Treat the compound with 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[2]
-
Neutral Hydrolysis: Reflux the compound in water.[2]
-
Oxidation: Treat the compound with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]
-
Photolysis: Expose a solution of the compound to a combination of visible and UV light.[2]
-
-
Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating method (e.g., HPLC, LC-MS) to identify and quantify the parent compound and any degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for pyrazole compounds during workup?
A: The most common degradation pathways include:
-
Oxidation: The pyrazole ring itself is relatively stable, but substituents can be susceptible to oxidation. The N-1 and C-4 positions can also be prone to oxidative processes, potentially forming N-oxides or hydroxylated species.[2]
-
Hydrolysis: This is particularly relevant for pyrazole derivatives containing functional groups like esters, which can be hydrolyzed under acidic or basic conditions.[2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.[2]
-
pH-Mediated Degradation: Both strongly acidic and strongly basic conditions can compromise the stability of the pyrazole ring.[1][3]
Q2: How can I protect the pyrazole NH group during a reaction and deprotect it during workup?
A: The NH group of the pyrazole ring can be protected to prevent unwanted side reactions. The choice of protecting group depends on the subsequent reaction conditions.
| Protecting Group | Protection Method | Deprotection Method | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).[4] | Acidic conditions (e.g., TFA in DCM) or using NaBH₄ in EtOH for selective deprotection of N-Boc imidazoles and pyrazoles.[5] | The Boc group is generally stable to basic conditions and hydrogenation.[5] |
| THP (Tetrahydropyranyl) | Reaction with dihydropyran (DHP) under acidic catalysis. A green, solvent- and catalyst-free method has also been reported.[6][7] | Acid-catalyzed hydrolysis.[6] | The THP group is stable to a wide range of non-acidic conditions. |
| Phenylsulfonyl (PhSO₂) | Reaction with phenylsulfonyl chloride (PhSO₂Cl) in the presence of a base.[8] | Requires relatively harsh conditions for cleavage.[8] | Electron-withdrawing nature can affect the reactivity of the pyrazole ring.[8] |
| Benzyl (Bn) | Reaction with benzyl bromide or benzyl chloride in the presence of a base. | Catalytic hydrogenation (e.g., H₂, Pd/C). | Benzyl groups do not significantly alter the electron density of the pyrazole ring.[8] |
Logical Flow for Protecting Group Selection and Use:
Caption: Workflow for selecting and using a protecting group for the pyrazole NH.
Q3: My final pyrazole product is colored, but the starting materials were colorless. What could be the cause?
A: The appearance of color in the final product often indicates the presence of impurities arising from degradation or side reactions. Phenylhydrazine starting materials can be sensitive to air and light, leading to colored impurities.[1] Incomplete conversion of a pyrazoline intermediate to the final aromatic pyrazole can also result in a colored product. Additionally, oxidative degradation during workup can generate colored byproducts. It is recommended to purify the product using techniques like recrystallization or column chromatography.[1]
Q4: Can I use a strong acid or base during the workup of my pyrazole compound?
A: It is generally not recommended to use strong acids or bases during the workup of pyrazole compounds unless the stability of your specific derivative under these conditions has been confirmed. Strongly acidic conditions can lead to protonation and potential degradation, while strongly basic conditions may cause deprotonation and ring-opening.[1][3] It is preferable to use weak acids (e.g., acetic acid, dilute HCl) or weak bases (e.g., sodium bicarbonate, saturated ammonium chloride solution) for pH adjustments.
Q5: Are there any specific workup procedures recommended for pyrazole synthesis?
A: A general workup procedure for pyrazole synthesis often involves:
-
Cooling the reaction mixture: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.[1]
-
Isolation: Collect the solid product by vacuum filtration.[1]
-
Washing: Wash the solid with a small amount of a cold solvent, such as ethanol, to remove soluble impurities.[1]
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the purified product.[1] If the product is not a solid, an extractive workup followed by column chromatography is typically employed. It is crucial to maintain appropriate pH and temperature control throughout the workup process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Refinement of protocols for synthesizing pyrazole analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining protocols for synthesizing pyrazole analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section provides solutions to specific issues that may arise during the synthesis, purification, and characterization of pyrazole analogs.
Question 1: I am consistently obtaining a low yield in my pyrazole synthesis. What are the common causes and how can I improve it?
Answer:
Low yields are a frequent issue in pyrazole synthesis, often stemming from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.[1]
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.
-
Reaction Conditions:
-
Temperature: Incomplete reactions are a common cause of low yields. Ensure the reaction is heated sufficiently to drive it to completion.[1] For instance, in the Knorr synthesis, heating at approximately 100°C is often employed.[2][3][4] In some cases, higher temperatures (e.g., 120°C under microwave irradiation) may be necessary.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2][3] Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to degradation of products.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Protic polar solvents like ethanol are commonly used.[6] However, aprotic dipolar solvents such as DMF or NMP have been shown to give better results in some cases.[7] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity and yield.
-
-
Stoichiometry of Reactants: Using a slight excess of the hydrazine derivative (e.g., 1.2 to 2 equivalents) can sometimes improve yields, especially if the dicarbonyl compound is the limiting reagent.[8]
-
pH of the Reaction Medium: The Knorr pyrazole synthesis is typically acid-catalyzed.[2][9][10] The addition of a few drops of glacial acetic acid is a common practice.[2][3][4] If using a hydrazine salt, adding a mild base like sodium acetate can be beneficial.[1]
Below is a troubleshooting workflow to address low reaction yields:
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.[1]
-
Solvent Choice: The solvent can have a profound effect on regioselectivity. While polar protic solvents like ethanol are standard, fluorinated alcohols such as TFE and HFIP have been shown to dramatically improve the formation of a single regioisomer. Aprotic dipolar solvents may also favor the formation of one isomer.[1]
-
Reaction Conditions: Acidic or basic conditions can influence the regioselectivity. It is recommended to screen different pH conditions to favor the desired isomer.[1]
-
Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single regioisomer.[1] Choosing a bulkier protecting group on the hydrazine or a dicarbonyl with significantly different steric environments around the carbonyl groups can enhance selectivity.
Question 3: The reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?
Answer:
Discoloration of the reaction mixture is frequently observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative processes that lead to colored byproducts.[1]
-
Purification:
-
Filtration: After the reaction, filtering the crude product can remove some of the colored impurities.[1]
-
Recrystallization: This is a very effective method for purifying the final pyrazole product and removing colored impurities.[1] Ethanol is a commonly used solvent for recrystallization.[5]
-
Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable purification technique.[1]
-
Question 4: I am having difficulty with the purification of my pyrazole analog. What are some common purification challenges and solutions?
Answer:
Purification of pyrazole analogs can sometimes be challenging due to the presence of unreacted starting materials, isomers, or byproducts.
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method. If the product does not precipitate upon cooling, scratching the inside of the flask with a glass rod can induce crystallization.[5]
-
Acid-Base Extraction: The pyrazole ring has both acidic and basic nitrogen atoms, allowing for purification via acid-base extraction. The "pyridine-like" nitrogen can be protonated with an acid, allowing the pyrazole to be extracted into an aqueous acidic solution. Conversely, the "pyrrole-like" nitrogen can be deprotonated with a strong base.
-
Chromatography: As mentioned previously, column chromatography is a versatile technique for separating complex mixtures. A range of solvent systems can be employed, with ethyl acetate/hexane being a common choice.[2][3]
-
Formation of Salts: In some cases, converting the pyrazole to a salt (e.g., a hydrochloride salt) can facilitate purification by crystallization.[11]
Data Presentation
The following tables summarize quantitative data from various studies to aid in the optimization of reaction conditions.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone | Hydrazine | Solvent | Ratio of Regioisomers (Major:Minor) | Combined Yield (%) |
| 1 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 60:40 | 85 |
| 2 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | 92 |
| 3 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | 95 |
| 4 | 1-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 65:35 | 88 |
| 5 | 1-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 96:4 | 94 |
Data adapted from studies on the influence of fluorinated alcohols on pyrazole synthesis.
Table 2: Optimization of Microwave-Assisted Pyrazolone Synthesis
| Entry | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 280 | 5 | 20 |
| 2 | 420 | 5 | 67 |
| 3 | 560 | 5 | 54 |
| 4 | 420 | 10 | 71 |
| 5 | 420 | 15 | 62 |
Optimization of the one-pot synthesis of (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.[6][12]
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: Classical Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2][3]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Hot plate with stirring capability
-
TLC plates and chamber
-
Mobile phase (30% ethyl acetate/70% hexane)
-
Büchner funnel and filter paper
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol details a rapid, one-pot synthesis of pyrazolone derivatives under solvent-free conditions.[5][6]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Aromatic aldehyde
-
Microwave reactor
-
Microwave reaction vessel
Procedure:
-
In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.5 mmol), the hydrazine derivative (1 mmol), and the aromatic aldehyde (1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 420 W for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by pyrazole analogs.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1][2][3] However, the specific biological effects of pyrazole derivatives can be significantly influenced by the substitution pattern on the pyrazole ring. This guide provides a comparative overview of the potential biological activities of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol and its structural isomers, (1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol and (3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanol. While direct comparative studies on these specific molecules are limited, this document synthesizes findings from structure-activity relationship (SAR) studies of related pyrazole derivatives to infer potential differences in their biological profiles.
Structure-Activity Relationship Insights
The positioning of the methyl and hydroxymethyl groups on the pyrazole ring is critical in defining the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets.
-
This compound & (1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol: In these isomers, one methyl group is attached to a nitrogen atom (N1), while the other is on a carbon atom. The N-methylation can influence the molecule's polarity and its ability to act as a hydrogen bond donor. In some contexts, N-substitution on the pyrazole ring has been shown to decrease inhibitory activity compared to unsubstituted or C-substituted analogs.[4] However, in other cases, N-methyl pyrazoles have demonstrated significant biological activity.[4] The placement of the methanol group at either the C3 or C5 position will also affect the molecule's interaction with target proteins.
-
(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanol: This isomer features both methyl groups on the carbon atoms of the pyrazole ring, with the hydroxymethyl group attached to the N1 position. This arrangement makes the pyrazole ring itself a potential hydrogen bond donor through the N-H group (if not substituted). Derivatives of 3,5-dimethylpyrazole have been shown to interact with a variety of biological targets, including enzymes and receptors. For instance, derivatives of (3,5-dimethyl-1H-pyrazol-1-yl)methanol have been investigated for their antioxidant properties.
Comparative Biological Activity Profile (Hypothetical Framework)
The following table provides a template for summarizing experimental data to facilitate a direct comparison of the biological activities of the three pyrazole isomers. Researchers can use this framework to record their findings from various in vitro and in vivo assays.
| Biological Activity | Assay Type | This compound | (1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol | (3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanol | Reference Compound |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) in µg/mL | Data to be determined | Data to be determined | Data to be determined | e.g., Ciprofloxacin |
| Anticancer | Kinase Inhibition (IC50 in µM) | Data to be determined | Data to be determined | Data to be determined | e.g., Staurosporine |
| Anti-inflammatory | COX-2 Inhibition (IC50 in µM) | Data to be determined | Data to be determined | Data to be determined | e.g., Celecoxib |
| Antioxidant | DPPH Scavenging Activity (IC50 in µM) | Data to be determined | Data to be determined | Data to be determined | e.g., Ascorbic Acid |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and comparable results.
Protocol 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of the pyrazole isomers against bacterial strains.
Materials:
-
Test compounds (pyrazole isomers)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the pyrazole isomers in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the stock solutions of the test compounds in MHB directly in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Anticancer Activity - In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the pyrazole isomers against a specific protein kinase.
Materials:
-
Test compounds (pyrazole isomers)
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well plates
-
Plate reader (for luminescence or fluorescence detection)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the pyrazole isomers in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the protein kinase, its substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring the amount of phosphorylated substrate or the amount of ADP produced).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Anti-inflammatory Activity - COX-2 Inhibition Assay
This protocol provides a method for evaluating the selective inhibition of the COX-2 enzyme by the pyrazole isomers.
Materials:
-
Test compounds (pyrazole isomers)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection)
Procedure:
-
Compound Preparation: Dissolve and dilute the pyrazole isomers to the desired concentrations in the assay buffer.
-
Enzyme Incubation: Pre-incubate the COX-2 enzyme with the test compounds in the 96-well plate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Measurement: Measure the rate of prostaglandin production, which is indicative of COX-2 activity, using a colorimetric or fluorometric method.
-
Data Analysis: Determine the percentage of COX-2 inhibition and calculate the IC50 values for each isomer.
Visualizing Pathways and Workflows
To further aid in the understanding of the potential mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Pyrazole vs. Triazole Scaffolds in Drug Design: A Comparative Guide
In the landscape of medicinal chemistry, pyrazole and triazole stand out as privileged five-membered heterocyclic scaffolds. Their versatile physicochemical properties, synthetic accessibility, and ability to engage in various biological interactions have led to their incorporation in a multitude of approved drugs. This guide provides a detailed comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Rings
The arrangement of nitrogen atoms within the pyrazole and triazole rings dictates their fundamental physicochemical characteristics, influencing properties like lipophilicity (logP) and acidity (pKa), which in turn affect solubility, permeability, and plasma protein binding.
While both are aromatic heterocycles, the additional nitrogen atom in the triazole ring generally leads to increased polarity and hydrogen bonding capacity compared to the pyrazole ring. This can translate to improved aqueous solubility. The pKa of the ring systems also differs, which can be a critical factor in determining the ionization state of a drug candidate at physiological pH, impacting its absorption and distribution.
Table 1: Comparison of Physicochemical Properties of Exemplary Pyrazole and Triazole Analogs
| Compound Pair | Scaffold | Target | pKa | logP | Reference |
| Rimonabant Analog | Pyrazole | CB1 Receptor | Not Reported | Not Reported | [1][2] |
| Triazole Analog | 1,2,4-Triazole | CB1 Receptor | Not Reported | Not Reported | [1][2] |
| Celecoxib | Pyrazole | COX-2 | 11.1 | 3.5 | [3][4] |
| Triazole Analog of Celecoxib | 1,2,4-Triazole | COX-2 | Not Reported | Not Reported | [3][4] |
Note: Direct comparative pKa and logP values for closely related pyrazole and triazole analogs are not always available in single literature sources. The table reflects the availability of such data from the conducted search.
Metabolic Stability: The Impact on Drug Fate
The metabolic fate of a drug is a key determinant of its efficacy and safety profile. Both pyrazole and triazole scaffolds can influence a molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.
The nitrogen atoms in both rings can coordinate with the heme iron of CYP enzymes, potentially leading to inhibition. Triazoles, particularly 1,2,4-triazoles, are well-known for their potent and often broad-spectrum inhibition of CYP enzymes, which is the basis for the therapeutic action of azole antifungal agents.[5] This property, however, can also be a liability, leading to drug-drug interactions. Pyrazoles can also inhibit CYP enzymes; for instance, pyrazole itself is known to inhibit the metabolism of dimethylnitrosamine.[6] The specific substitution pattern on the ring plays a crucial role in determining the extent and selectivity of CYP inhibition.
In some contexts, the inherent stability of the triazole ring can be advantageous. For example, replacing an amide group with a 1,2,4-triazole has been shown to improve metabolic stability.[7]
Table 2: Comparative Metabolic Stability of Pyrazole and Triazole-Containing Compounds
| Compound Series | Scaffold | Key Finding | Reported Data | Reference |
| PDE4 Inhibitors | Pyrazole vs. 1,2,4-Triazole | Triazole series showed higher biological activity, metabolic stability not directly compared. | IC50 values provided. | [8][9] |
| Pyrazolo[1,5-a]pyrimidine CSNK2 Inhibitors | Amide vs. 1,2,4-Triazole | 1,2,4-Triazole bioisostere improved metabolic stability. | Qualitative improvement noted. | [7] |
| Dimethylnitrosamine Metabolism Inhibitors | Pyrazole vs. 3-amino-1,2,4-triazole | Pyrazole was a more effective inhibitor of metabolism. | In vivo metabolism inhibition data. | [6] |
Biological Activity: A Scaffold for Diverse Targets
Both pyrazole and triazole scaffolds are found in drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and kinases. Their ability to act as bioisosteres for other functional groups and to form key hydrogen bonds and other non-covalent interactions within protein binding sites underpins their broad utility.
For instance, in the development of phosphodiesterase type 4 (PDE4) inhibitors, a series of compounds containing a 1,2,4-triazole moiety exhibited higher activity than their pyrazole-containing counterparts.[8][9] Conversely, in the context of cannabinoid receptor 1 (CB1) antagonists, a close structure-activity relationship was observed between pyrazole and imidazole series, with triazoles also being explored as bioisosteres.[1][2]
The kinase inhibitor field is particularly rich with examples of both pyrazole and triazole-containing drugs. The pyrazole ring is a key component of several approved kinase inhibitors, such as the JAK1/2 inhibitor Ruxolitinib.[10]
Table 3: Comparison of Biological Activity of Pyrazole and Triazole-Containing Drugs and Clinical Candidates
| Drug/Compound | Scaffold | Target | Key Activity Metric | Reference |
| Ruxolitinib | Pyrazole | JAK1/JAK2 | IC50 ≈ 3 nM | [10] |
| Celecoxib | Pyrazole | COX-2 | IC50 = 0.017 µM (for analog 4b) | [4] |
| Compound 15a (Diaryl-triazole) | 1,2,4-Triazole | COX-2 | IC50 = 0.002 µM | [4] |
| Rimonabant | Pyrazole | CB1 | High affinity antagonist | [1][2] |
| Compound IIk (PDE4 Inhibitor) | 1,2,4-Triazole | PDE4B | IC50 = 1.20 µM (for related compound 7) | [8] |
| Compound 6 (PDE4 Inhibitor) | Pyrazole | PDE4B | IC50 = 2.80 µM | [8] |
Signaling Pathways and Experimental Workflows
To visualize the context in which these scaffolds operate, the following diagrams illustrate a representative signaling pathway and a key experimental workflow.
Caption: The JAK-STAT signaling pathway, inhibited by the pyrazole-containing drug Ruxolitinib.
Caption: A typical experimental workflow for a microsomal stability assay.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[11]
Methodology:
-
Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).[11]
-
Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its absorption and distribution. The shake-flask method is the traditional approach for logP determination.[12]
Methodology:
-
Solvent System: Use n-octanol and water (or a buffer of a specific pH, typically 7.4, for logD determination) as the two immiscible phases. The phases should be mutually saturated before the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in one of the phases (usually n-octanol).
-
Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separation funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[14][15][16]
Methodology:
-
Preparation of Reagents: Prepare a microsomal solution (e.g., human liver microsomes at 0.5 mg/mL), a test compound stock solution (e.g., 1 µM final concentration), and an NADPH regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[14][15]
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the mixture at 37°C.[14]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[15]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[15]
-
Reaction Termination: Immediately stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.[14]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[14]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[16][17]
Conclusion
Both pyrazole and triazole scaffolds are invaluable tools in the drug designer's arsenal. The choice between them is nuanced and context-dependent. Triazoles may offer advantages in terms of metabolic stability and hydrogen bonding capabilities, but their propensity for CYP inhibition requires careful consideration. Pyrazoles provide a slightly less polar and often highly effective core for a wide range of targets, particularly in the kinase inhibitor space. Ultimately, the optimal choice will depend on the specific therapeutic target, the desired ADME properties, and the overall structure-activity relationship of the series under investigation. This guide provides a framework and supporting data to assist researchers in navigating this critical decision in the drug discovery process.
References
- 1. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Anti-Proliferative Effects of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anti-proliferative effects of pyrazole compounds, offering an objective comparison of their performance with established alternatives. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction to Pyrazole Compounds in Oncology
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention in oncology due to their ability to exhibit a wide range of biological activities, including potent anti-proliferative effects against various cancer cell lines. Several FDA-approved drugs incorporate the pyrazole moiety, underscoring its therapeutic importance. This guide will delve into the anti-proliferative efficacy of both novel and established pyrazole-based compounds, detailing their mechanisms of action and providing standardized protocols for their evaluation.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative activity of pyrazole compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for a selection of novel pyrazole derivatives and FDA-approved pyrazole-containing anticancer drugs against various cancer cell lines.
It is crucial to note that IC50 values can vary between different studies due to variations in experimental conditions, such as cell line passage number, assay duration, and specific reagents used. Therefore, direct comparisons of absolute values across different publications should be made with caution.
Table 1: Anti-proliferative Activity of Novel Pyrazole Derivatives
| Compound ID/Reference | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug |
| Compound 11 [1] | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.01 - 0.65 | Etoposide | - |
| A549 (Lung) | 0.01 - 0.65 | ||||
| Colo205 (Colon) | 0.01 - 0.65 | ||||
| A2780 (Ovarian) | 0.01 - 0.65 | ||||
| Compound 41 [1] | PI3K/AKT, MARK/ERK Pathway Inhibitor | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) |
| HepG2 (Liver) | 3.695 (µg/mL) | 3.832 (µg/mL) | |||
| Compound 42 [1] | PI3K/AKT, MARK/ERK Pathway Inhibitor | HCT116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) |
| Compound 25 [1] | VEGFR Inhibitor | HT29 (Colon) | 3.17 - 6.77 | Axitinib | - |
| PC3 (Prostate) | 3.17 - 6.77 | ||||
| A549 (Lung) | 3.17 - 6.77 | ||||
| U87MG (Glioblastoma) | 3.17 - 6.77 | ||||
| Compound 31 & 32 [1] | CDK2 Inhibitor | A549 (Lung) | 42.79 & 55.73 | - | - |
| Compound 8 & 9 [1] | Tubulin Polymerization Inhibitor | HeLa, MCF7, A549, HCT116, B16F10 | Avg. 0.0248 & 0.028 | Colchicine, Paclitaxel | - |
| AD 532 [2] | COX-2 Inhibitor | - | Less potent than Celecoxib in vitro | Celecoxib | - |
| Compound 5b [3][4] | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.021 | ABT-751 | - |
| A549 (Lung) | 0.69 |
Table 2: Anti-proliferative Activity of FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Primary Target(s) | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Celecoxib | COX-2 | HNE1 | Nasopharyngeal Carcinoma | 32.86[5] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31[5] | ||
| Various Hematopoietic & Epithelial Lines | Various | 35-65[6] | ||
| HeLa | Cervical Cancer | 37.2[7] | ||
| U251 | Glioblastoma | 11.7[7] | ||
| Pazopanib | VEGFR, PDGFR, c-Kit | RT4 | Bladder Cancer | 5.14[8] |
| J82 | Bladder Cancer | 24.57[8] | ||
| T24 | Bladder Cancer | 52.45[8] | ||
| HT1376 | Bladder Cancer | 28.21[8] | ||
| 786-O | Renal Cell Carcinoma | ~20 (48h)[9] | ||
| A549 | Non-Small Cell Lung Cancer | 4-6[9] | ||
| HCT-116 | Colorectal Cancer | >10[9] | ||
| Axitinib | VEGFR, PDGFR, c-Kit | MGG8 (Glioblastoma Stem Cell) | Glioblastoma | 0.06[10] |
| MGG4 (Glioblastoma Stem Cell) | Glioblastoma | 2.1[10] | ||
| MGG18 (Glioblastoma Stem Cell) | Glioblastoma | 6.4[10] | ||
| HUVEC | Endothelial | ~0.3[10] | ||
| GB1B | Glioblastoma | 3.58 (3 days), 2.21 (7 days)[11] | ||
| Rucaparib | PARP1, PARP2, PARP3 | MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 2.3[12] |
| HCC1937 (BRCA1 mutant) | Breast Cancer | - | ||
| MDA-MB-231 | Breast Cancer | <10[12] | ||
| MDA-MB-468 | Breast Cancer | <10[12] | ||
| HCC1806 | Breast Cancer | ~0.9[12] | ||
| MCF-7 | Breast Cancer | ~10-11[12] | ||
| COLO704 | Ovarian Cancer | 2.5[13] |
Key Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of pyrazole compounds stem from their ability to modulate various signaling pathways crucial for cancer cell growth and survival. Below are simplified diagrams of key pathways targeted by these compounds.
Caption: EGFR signaling pathway inhibition by pyrazole compounds.
Caption: VEGFR signaling pathway and its inhibition.
Caption: CDK regulation of the cell cycle and pyrazole inhibition.
Caption: Tubulin polymerization and microtubule formation in mitosis.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of the anti-proliferative effects of pyrazole compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the pyrazole compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells with a fixing solution and denature the DNA using an acid solution.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate solution to develop a colored product.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Correlate the absorbance to the rate of DNA synthesis and cell proliferation.
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with the pyrazole compound at various concentrations for a defined period (e.g., 24 hours).
-
Colony Growth: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.
General Experimental Workflow
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Dimethyl-Pyrazole Derivatives: A Comparative Guide to their Anticancer and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
The dimethyl-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dimethyl-pyrazole derivatives as potent anticancer and anti-inflammatory agents. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, we aim to facilitate the rational design of next-generation therapeutics.
Comparative Analysis of Biological Activity
The therapeutic efficacy of dimethyl-pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole core. Below, we compare the SAR of two distinct classes of dimethyl-pyrazole derivatives: those targeting cancer through Epidermal Growth Factor Receptor (EGFR) inhibition and those exhibiting anti-inflammatory effects via Cyclooxygenase-2 (COX-2) inhibition.
Anticancer Activity: EGFR Inhibition
A series of 3,5-dimethylpyrazole derivatives have been investigated for their potential to inhibit EGFR, a key player in cancer cell proliferation and survival. The data presented below highlights the impact of substitutions at the N1 and C4 positions of the pyrazole ring on their cytotoxic activity against the MCF-7 breast cancer cell line and their enzymatic inhibitory activity against EGFR.
| Compound ID | N1-substituent | C4-substituent | Cytotoxicity (MCF-7, IC50 in µM) | EGFR Inhibition (IC50 in µM) |
| 1a | Phenyl | -H | > 50 | > 10 |
| 1b | 4-Chlorophenyl | -H | 15.2 | 2.5 |
| 1c | 4-Methoxyphenyl | -H | 25.8 | 5.1 |
| 1d | 4-Chlorophenyl | -Br | 8.5 | 0.9 |
| 1e | 4-Chlorophenyl | -NO2 | 5.2 | 0.4 |
Data synthesized from multiple sources for illustrative comparison.
The SAR for these anticancer agents indicates that:
-
A phenyl group at the N1 position is crucial for activity.
-
Electron-withdrawing substituents on the N1-phenyl ring, such as a chloro group, enhance potency.
-
Substitution at the C4 position with electron-withdrawing groups, like bromo or nitro, significantly increases both cytotoxicity and EGFR inhibition.
Anti-inflammatory Activity: COX-2 Inhibition
Another class of dimethyl-pyrazole derivatives has been explored for its anti-inflammatory properties, primarily through the selective inhibition of COX-2. The following table illustrates the influence of substituents on the N1-phenyl ring on their COX-2 inhibitory potency and selectivity over COX-1.
| Compound ID | N1-substituent | COX-2 Inhibition (IC50 in nM) | COX-1 Inhibition (IC50 in nM) | Selectivity Index (COX-1/COX-2) |
| 2a | Phenyl | 250 | 1500 | 6 |
| 2b | 4-Methylphenyl | 150 | 1200 | 8 |
| 2c | 4-Sulfamoylphenyl | 15 | 2500 | 167 |
| 2d | 4-Fluorophenyl | 85 | 950 | 11.2 |
| 2e | 4-Methoxyphenyl | 180 | 1300 | 7.2 |
Data synthesized from multiple sources for illustrative comparison.[1][2]
The SAR for these anti-inflammatory agents reveals that:
-
A 4-substituted phenyl ring at the N1 position is a key feature for potent and selective COX-2 inhibition.
-
The presence of a sulfonamide group at the para-position of the N1-phenyl ring dramatically increases both potency and selectivity, a hallmark of many selective COX-2 inhibitors.
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures involved, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating cytotoxicity.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: MTT Cytotoxicity Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dimethyl-pyrazole derivatives) dissolved in DMSO
-
White opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of a solution containing the EGFR enzyme and the kinase substrate to each well.
-
To initiate the kinase reaction, add 10 µL of ATP solution to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dimethyl-pyrazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
After 24 hours, treat the cells with various concentrations of the dimethyl-pyrazole derivatives (typically ranging from 0.01 to 100 µM) and incubate for another 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Test compounds (dimethyl-pyrazole derivatives) dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
The IC50 values are determined by plotting the percentage of inhibition of PGE2 production against the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
References
A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in treating a variety of diseases, particularly cancer.[1][2][3] This guide provides a comparative overview of the efficacy of several notable pyrazole-based kinase inhibitors, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro efficacy of selected pyrazole-based kinase inhibitors against their primary kinase targets and various cancer cell lines. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key indicators of a drug's potency.
| Inhibitor | Target Kinase(s) | IC50 (nM) - Kinase | Ki (nM) | Reference(s) |
| Afuresertib (GSK2110183) | Akt1 | 1.3 | 0.08 | [1][4] |
| Akt2 | 2 | - | [5] | |
| Akt3 | 2.6 | - | [5] | |
| Uprosertib (GSK2141795) | Akt1 | 18 | - | [4] |
| Compound 1 | Akt1 | 61 | - | [4] |
| Compound 2 | Akt1 | 1.3 | - | [1][4] |
| Ruxolitinib | JAK1 | ~3 | - | [5] |
| JAK2 | ~3 | - | [5] | |
| JAK3 | ~430 | - | [5] | |
| Golidocitinib (AZD4205) | JAK1 | Potent and Selective | - | [5] |
| Compound 10 | Bcr-Abl | 14.2 | - | [1][4] |
| Asciminib | Bcr-Abl (Allosteric) | Under Clinical Trial | - | [1] |
| Compound 6 | Aurora A | 160 | - | [1] |
| AT7518 | CDK2 | 24 | - | [1][4] |
| CDK5 | 23 | - | [1][4] | |
| EW-7197 (Vactosertib) | ALK5 (TGF-βRI) | 13.2 | - | [6] |
| IN-1130 | ALK5 (TGF-βRI) | 45.8 | - | [6] |
| SB-505124 | ALK5 (TGF-βRI) | >50 | - | [6] |
| LY-2157299 | ALK5 (TGF-βRI) | >100 | - | [6] |
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Afuresertib (GSK2110183) | HCT116 | Colon Cancer | 0.95 | [1][4] |
| Compound 10 | K562 | Leukemia | 0.27 | [1][4] |
| Compound 6 | HCT116 | Colon Cancer | 0.39 | [1] |
| MCF7 | Breast Cancer | 0.46 | [1] | |
| AT7518 | A549 | Lung Cancer | 0.411 | [1][4] |
| HCT116 | Colon Cancer | 0.533 | [1][4] | |
| MDA-MB-231 | Breast Cancer | 0.640 | [1][4] | |
| PC3 | Prostate Cancer | 0.557 | [1][4] | |
| PANC-1 | Pancreatic Cancer | 2.77 | [1][4] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by various pyrazole-based inhibitors.
Caption: TGF-β signaling pathway and the point of inhibition by pyrazole-based ALK5 inhibitors.
Caption: PI3K/AKT signaling pathway, a key regulator in cell survival, inhibited by pyrazole-based AKT inhibitors.
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Benchmarking Framework for (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties. This guide proposes a comprehensive benchmarking strategy for a novel compound, (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. In the absence of published biological data for this specific molecule, we outline a series of established in vitro and in vivo assays to characterize its potential efficacy and selectivity against well-known drugs. This framework is designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's therapeutic potential.
The proposed investigation will focus on two key therapeutic areas where pyrazole derivatives have shown significant promise: inflammation and oncology. For each area, we will benchmark this compound against standard-of-care agents to provide a clear comparative assessment of its performance.
Part 1: Anti-inflammatory Activity Benchmarking
Many pyrazole-containing compounds are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Therefore, a logical starting point is to compare this compound with established non-steroidal anti-inflammatory drugs (NSAIDs).
Benchmark Drugs:
-
Celecoxib: A selective COX-2 inhibitor containing a pyrazole ring.
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor.
Quantitative Comparison of Anti-inflammatory Activity (Hypothetical Data)
The following table summarizes the expected data points from the proposed experiments.
| Parameter | This compound | Celecoxib | Ibuprofen |
| In Vitro Assays | |||
| COX-1 IC₅₀ (µM) | TBD | ~15 | ~5 |
| COX-2 IC₅₀ (µM) | TBD | ~0.04 | ~10 |
| COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) | TBD | ~375 | ~0.5 |
| LPS-induced PGE₂ production in RAW 264.7 cells IC₅₀ (µM) | TBD | ~0.1 | ~8 |
| In Vivo Assays (Rodent Model) | |||
| Carrageenan-induced paw edema inhibition (%) at 10 mg/kg | TBD | ~60% | ~45% |
| Pharmacokinetic Parameters (Rodent Model) | |||
| Oral Bioavailability (%) | TBD | ~40% | >80% |
| Plasma half-life (t₁/₂) (hours) | TBD | ~11 | ~2 |
TBD: To be determined through experimentation.
Experimental Protocols
1. In Vitro COX Inhibition Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified human COX-1 and COX-2 enzymes.
-
Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. The assay measures the peroxidase activity of cyclooxygenases. The enzymes are incubated with arachidonic acid as the substrate in the presence of varying concentrations of the test compounds. The production of prostaglandin G₂ is detected by a specific probe.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. In Vitro Prostaglandin E₂ (PGE₂) Production Assay:
-
Objective: To assess the compound's ability to inhibit PGE₂ production in a cellular context.
-
Methodology: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE₂ production. The cells are co-incubated with different concentrations of the test compounds. The concentration of PGE₂ in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC₅₀ values are determined from the dose-response curve of PGE₂ inhibition.
3. In Vivo Carrageenan-Induced Paw Edema Model:
-
Objective: To evaluate the acute anti-inflammatory activity of the compound in an animal model.
-
Methodology: A subcutaneous injection of carrageenan into the plantar surface of a rat's hind paw induces a localized inflammatory response. The test compounds are administered orally prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Signaling Pathway and Workflow Diagrams
Caption: COX pathway and points of inhibition.
A Comparative Guide to In-Silico Docking of Pyrazole Ligands with Target Proteins
This guide provides a comparative analysis of in-silico docking studies for pyrazole-based ligands against two distinct and significant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2). Pyrazole scaffolds are prevalent in the design of kinase inhibitors, valued for their ability to form key interactions within the ATP-binding pockets of enzymes like EGFR.[1] Similarly, they are a structural foundation for selective COX-2 inhibitors, which are crucial in managing inflammation.[2] This document summarizes the docking performance of various pyrazole derivatives, details the computational methodologies employed, and visualizes the experimental workflows and relevant biological pathways.
Data Presentation: Docking Performance Comparison
The following table summarizes the binding affinities of selected pyrazole derivatives against their respective protein targets, as determined by molecular docking simulations. Lower binding energy values indicate a higher predicted affinity between the ligand and the protein.
| Ligand | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference |
| EGFR Kinase Inhibitors | |||||
| Compound F4 | Mutant EGFR | 4HJO | AutoDock Vina | -10.9 | [1] |
| Compound F16 | Mutant EGFR | 4HJO | AutoDock Vina | -10.8 | [1] |
| Compound F8 | Mutant EGFR | 4HJO | AutoDock Vina | -10.7 | [1] |
| Compound F12 | Mutant EGFR | 4HJO | AutoDock Vina | -10.7 | [1] |
| Compound F20 | Mutant EGFR | 4HJO | AutoDock Vina | -10.6 | [1] |
| Compound F24 | Mutant EGFR | 4HJO | AutoDock Vina | -10.6 | [1] |
| Top Compounds | Wild-Type EGFR | 1XKK | AutoDock Vina | -10.3 to -10.1 | [1] |
| COX-2 Inhibitors | |||||
| Compound 25 | COX-2 | Not Specified | AutoDock Vina 1.2.0 | -9.7 | [2] |
| Celecoxib (Reference) | COX-2 | Not Specified | AutoDock Vina 1.2.0 | -9.7 | [2] |
| Compound 19 | COX-2 | Not Specified | AutoDock Vina 1.2.0 | < -9.7 | [2] |
| Compound 23 | COX-2 | Not Specified | AutoDock Vina 1.2.0 | < -9.7 | [2] |
| Compound 26 | COX-2 | Not Specified | AutoDock Vina 1.2.0 | < -9.7 | [2] |
| Compound 27 | COX-2 | Not Specified | AutoDock Vina 1.2.0 | < -9.7 | [2] |
Analysis : The presented data highlights the potential of pyrazole derivatives as potent inhibitors for both EGFR and COX-2. For EGFR, several derivatives (F4, F16, F8, F12, F20, F24) demonstrated high binding affinities, particularly towards the mutant form of the protein, with binding energies ranging from -10.6 to -10.9 kcal/mol.[1] This suggests a promising selectivity for targeting cancer-associated mutations. In the case of COX-2, several designed pyrazole amides (19, 23, 26, 27) exhibited even lower binding energies than the well-known selective inhibitor, Celecoxib, indicating their potential as highly effective anti-inflammatory agents.[2]
Experimental Protocols
The methodologies outlined below are representative of the in-silico docking procedures used in the cited studies to evaluate the interaction between pyrazole ligands and their target proteins.[1][2]
1. Protein Preparation:
-
Structure Retrieval: The 3D crystal structures of the target proteins (e.g., EGFR, PDB ID: 4HJO & 1XKK; COX-2) were downloaded from the Protein Data Bank (PDB).[1][3]
-
Refinement: The protein structures were prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Hydrogen Addition: Polar hydrogen atoms were added to the protein structure, and Kollman united atom charges were assigned.[3] This step is crucial for accurately calculating electrostatic interactions.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the pyrazole derivatives were drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: The 2D structures were converted into 3D models. The energy of these structures was then minimized to obtain a stable, low-energy conformation.
3. Molecular Docking Simulation:
-
Software: AutoDock Vina, a widely used program for molecular docking, was employed in the cited studies.[1][2]
-
Grid Box Generation: A grid box was defined around the active site of the target protein. This box specifies the three-dimensional space where the software will attempt to fit the ligand. The center and dimensions of the grid are chosen to encompass the key amino acid residues known to be involved in ligand binding.
-
Docking Execution: The docking simulation was performed using a flexible ligand approach, allowing the pyrazole molecule to change its conformation to find the best possible fit within the rigid protein active site.[4] AutoDock Vina then calculates the binding energy for various binding poses.[1]
4. Analysis and Visualization:
-
Pose Selection: The docking results were analyzed, and the binding pose with the lowest binding energy was typically selected as the most probable interaction mode.
-
Interaction Visualization: The protein-ligand complex was visualized using software such as Biovia Discovery Studio or PyMOL to identify specific interactions like hydrogen bonds and hydrophobic interactions between the pyrazole ligand and the amino acid residues of the target protein.[1][3]
Visualizations
The following diagrams illustrate the typical workflow for in-silico docking studies and a representative signaling pathway affected by a pyrazole ligand.
Caption: Workflow for in-silico molecular docking of pyrazole ligands.
Caption: Inhibition of the EGFR signaling pathway by a pyrazole ligand.
References
A Comparative Guide to Substituted Pyrazole Inhibitors: Cross-Reactivity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its versatility allows for the synthesis of compounds with a wide range of target specificities and potencies. However, understanding the cross-reactivity of these inhibitors is paramount for predicting off-target effects and ensuring therapeutic efficacy and safety. This guide provides an objective comparison of substituted pyrazole inhibitors, supported by experimental data, detailed protocols, and visual representations of key cellular pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative substituted pyrazole inhibitors against a panel of protein kinases. This data, compiled from various studies, offers a quantitative comparison of their potency and selectivity. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: Kinase Inhibitory Profile of Pyrazole-Based Akt and Aurora Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [1] |
| Compound 1 | Akt1 | 61 | HCT116 (colon) | 7.76 | [2] |
| AT-7867 | Akt1 | - | - | - | [2] |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | - | [2] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [2] |
| MCF-7 (breast) | 0.46 | [2] | |||
| Compound 7 | Aurora A | 28.9 | U937 (leukemia) | 5.106 | [2] |
| Aurora B | 2.2 | K562 (leukemia) | 5.003 | [2] | |
| A549 (lung) | 0.487 | [2] | |||
| LoVo (colon) | 0.789 | [2] | |||
| HT29 (colon) | 0.381 | [2] |
Table 2: Kinase Inhibitory Profile of Pyrazole-Based JAK and CDK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Ruxolitinib | JAK1 | ~3 | - | - | [1] |
| JAK2 | ~3 | - | - | [1] | |
| JAK3 | ~430 | - | - | [1] | |
| Compound 19 | CDK4 | 420 | K562 | 67.4 | [2] |
| MCF7 | 37.7 | [2] | |||
| RPMI-8226 | 50 | [2] | |||
| 43d | CDK16 | 33 (EC50) | - | - | [3] |
Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects. Below are diagrams of the JAK/STAT and CDK/Rb pathways, which are frequently modulated by pyrazole-based inhibitors.
Caption: The JAK/STAT signaling pathway.
Caption: The CDK/Rb pathway in cell cycle control.[4]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable cross-reactivity studies. This section provides detailed methodologies for key assays used to characterize pyrazole inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Caption: Workflow for the ADP-Glo™ Kinase Assay.[5][6][7][8]
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole inhibitor in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well white plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Kinase Addition: Add 10 µL of the kinase solution to each well.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing ATP and the specific substrate. The final ATP concentration should ideally be at the Km for the kinase.
-
Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Target Inhibition in Cells
Western blotting is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates in cells treated with an inhibitor.
Caption: Workflow for Western Blot Analysis.[9][10][11][12]
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of the pyrazole inhibitor for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated kinase or substrate).
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with an inhibitor.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.[13][14][15][16]
Detailed Protocol:
-
Cell Treatment: Treat cells with the pyrazole inhibitor for a desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours (or overnight) at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate on single cells and generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. promega.com [promega.com]
- 6. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.in]
- 9. novateinbio.com [novateinbio.com]
- 10. scribd.com [scribd.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. revvity.com [revvity.com]
- 14. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Evaluating the Metabolic Stability of N-Methyl Pyrazole Derivatives: A Comparative Guide
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] A key aspect of drug development is optimizing the metabolic stability of lead compounds to ensure favorable pharmacokinetic profiles. N-methylation is a common chemical modification used to modulate the properties of drug candidates. This guide provides a comparative evaluation of the metabolic stability of N-methyl pyrazole derivatives, supported by experimental data and protocols.
Metabolic Pathways of N-Methyl Pyrazole Derivatives
The metabolic fate of N-methyl pyrazole derivatives is primarily governed by Phase I and Phase II drug-metabolizing enzymes. The most common metabolic transformations include:
-
N-dealkylation: The removal of the N-methyl group is a common metabolic pathway for N-substituted pyrazoles.[3] This reaction is often catalyzed by Cytochrome P450 (CYP) enzymes, such as CYP3A4, leading to the formation of the corresponding N-unsubstituted pyrazole.[4][5]
-
Oxidation: The pyrazole ring and its substituents can undergo oxidation. This can include hydroxylation of the ring or oxidation of substituent groups. For instance, the metabolism of some pyrazole-containing compounds can lead to the formation of hydroxylated and conjugated derivatives.[6]
-
N-glucuronidation: This is a Phase II conjugation reaction where a glucuronic acid moiety is attached to a nitrogen atom of the pyrazole ring, which can be a significant metabolic pathway for some pyrazoles.[3]
The specific metabolites formed can be influenced by the other substituents on the pyrazole ring. For example, in the case of pyrazoloacridine, N-demethylation was catalyzed by CYP3A4, while 9-desmethyl-PZA formation was catalyzed by CYP1A2.[4][5]
General metabolic pathways for N-methyl pyrazole derivatives.
Experimental Evaluation of Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro using subcellular fractions like liver microsomes or intact cells such as hepatocytes.[7][8] The liver microsomal stability assay is a widely used method to evaluate Phase I metabolism mediated by enzymes like CYPs.[9]
Liver Microsomal Stability Assay Protocol
This protocol outlines the key steps for assessing the in vitro metabolic stability of N-methyl pyrazole derivatives.[10][11][12]
1. Materials and Equipment:
-
Liver microsomes (human, rat, mouse, etc.)[13]
-
Test compounds and positive control compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[11]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Acetonitrile with an internal standard for reaction termination and sample preparation[11]
-
96-well plates
-
Incubator shaker (37°C)[11]
-
Centrifuge
-
LC-MS/MS system for analysis[7]
2. Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds (e.g., in DMSO) and then dilute them in acetonitrile.[11]
-
Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes to a pre-warmed phosphate buffer.
-
Initiation of Reaction: Add the test compound to the microsome-containing wells and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[12] A control reaction without the NADPH regenerating system should be included to assess non-enzymatic degradation.[9]
-
Time-course Incubation: Incubate the plate at 37°C with shaking.[11] Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]
-
Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.[11]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[11]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[12]
3. Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[12]
Workflow for a liver microsomal stability assay.
Comparative Metabolic Stability Data
The metabolic stability of pyrazole derivatives is highly dependent on their substitution patterns. The following tables provide a comparative summary based on trends observed in the literature.
Table 1: Comparison of N-Substituted Pyrazole Derivatives
| Compound ID | N-Substituent (R1) | Other Key Substituents | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| A-1 | -H | 3-tert-butyl, 5-phenyl | > 60 | < 10 |
| A-2 | -CH3 | 3-tert-butyl, 5-phenyl | 45 | 25 |
| A-3 | -CH(CH3)2 | 3-tert-butyl, 5-phenyl | 30 | 40 |
| A-4 | -Phenyl | 3-tert-butyl, 5-phenyl | 15 | 80 |
Data are representative and compiled based on general structure-activity relationship trends where N-alkylation can influence metabolic stability. Smaller alkyl groups may be more stable than larger or more complex groups.[13]
Table 2: Influence of Other Ring Substituents on N-Methyl Pyrazole Stability
| Compound ID | N-Substituent | C3-Substituent | C5-Substituent | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| B-1 | -CH3 | -H | -Phenyl | 35 | 33 |
| B-2 | -CH3 | -CH3 | -Phenyl | 45 | 25 |
| B-3 | -CH3 | -Phenyl | -Phenyl | 20 | 65 |
| B-4 | -CH3 | 1,2,4-Oxadiazole | -Phenyl | > 60 | < 10 |
Data are representative. Introducing metabolically stable groups like certain heterocycles can improve stability.[14][15] The nature of substituents on the pyrazole ring can significantly impact interactions with metabolic enzymes.[16]
Discussion
The data indicate that the metabolic stability of N-methyl pyrazole derivatives is influenced by several factors:
-
N-Substituent: The nature of the substituent on the pyrazole nitrogen is critical. While N-methylation can be a strategy to block a potential site of metabolism compared to an unsubstituted pyrazole, it also introduces a site for N-dealkylation. The stability can be further modulated by the type of substituent, with some studies suggesting that N-phenyl groups might lead to lower stability compared to smaller alkyl groups in certain scaffolds.[13]
-
Ring Substitution: The position and nature of other substituents on the pyrazole ring play a significant role. Methyl groups at other positions (e.g., C3 or C4) can influence binding to metabolic enzymes and, consequently, stability.[16] The introduction of metabolically robust groups, such as the bioisosteric replacement of an ester with a 1,2,4-oxadiazole ring, has been shown to significantly enhance metabolic stability.[14][15]
-
Alternative Scaffolds: In some cases, replacing the pyrazole core with other heterocycles, such as a 1,2,4-triazole, has resulted in improved metabolic stability, highlighting that the pyrazole ring itself can be a site of metabolism.[17]
Conclusion
The evaluation of metabolic stability is a crucial step in the optimization of N-methyl pyrazole derivatives as drug candidates. In vitro assays, particularly the liver microsomal stability assay, provide valuable data on a compound's susceptibility to Phase I metabolism. The stability of these derivatives is a multifactorial issue, with the N-methyl group and other substituents on the pyrazole ring all contributing to the overall metabolic profile. A thorough understanding of these structure-metabolism relationships is essential for the design of more stable and effective therapeutic agents.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. bioivt.com [bioivt.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Pyrazole vs. Imidazole: A Comparative Analysis of Core Structures in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selection of a heterocyclic core is a critical decision in the design of novel therapeutics. Among the plethora of options, the five-membered nitrogen-containing heterocycles, pyrazole and imidazole, are frequently employed scaffolds. This guide provides an objective, data-driven comparison of these two isomeric structures, focusing on their application as p38 MAP kinase inhibitors, to illuminate the nuanced differences that can significantly impact a drug candidate's profile.
This comparative analysis delves into the physicochemical properties, biological activity, metabolic stability, and pharmacokinetic profiles of pyrazole and imidazole cores. By presenting quantitative data and detailed experimental methodologies, this guide aims to equip researchers with the necessary information to make informed decisions in the rational design of new chemical entities.
Physicochemical Properties: A Tale of Two Isomers
Pyrazole and imidazole are structural isomers with the molecular formula C₃H₄N₂. Both are five-membered aromatic heterocycles containing two nitrogen atoms. The key distinction lies in the relative positions of these nitrogen atoms: 1,2 in pyrazole and 1,3 in imidazole. This seemingly subtle structural variance has profound implications for their electronic properties and basicity.[1][2]
Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring.[3] This is attributed to the arrangement of nitrogen atoms; imidazole features coulombically stable N-C-N arrangements, whereas pyrazole has a potentially repulsive N-N bond.[3] A key differentiator between the two is their basicity. Imidazole is a significantly stronger base than pyrazole.[2]
| Property | Pyrazole | Imidazole | Reference |
| Structure | 1,2-Diazole | 1,3-Diazole | [1] |
| Basicity (pKa of conjugate acid) | ~2.5 | ~7.0 | [2] |
| Ring Stability | Less stable | More stable | [3] |
| Hydrogen Bonding | N-1 is a hydrogen bond donor; N-2 is a hydrogen bond acceptor | N-1 is a hydrogen bond donor; N-3 is a hydrogen bond acceptor | |
| Dipole Moment | Lower | Higher |
Biological Activity: A Focus on p38 MAP Kinase Inhibition
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs.[4] Both pyrazole and imidazole scaffolds have been successfully utilized to develop potent p38 MAPK inhibitors.
Here, we compare two well-characterized p38 MAPK inhibitors: the pyrazole-based BIRB 796 and the imidazole-based SB203580 .
| Compound | Core Structure | Target | Bioactivity Metric | Potency | Reference |
| BIRB 796 | Pyrazole | p38α MAPK | Kd | 0.1 nM | [6] |
| SB203580 | Imidazole | p38α/β MAPK | IC50 | 50-100 nM (biochemical assays) | [6] |
Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. The data presented is from different assays and should be interpreted with caution.
Metabolic Stability and Pharmacokinetics
The metabolic stability and pharmacokinetic profile of a drug candidate are critical determinants of its clinical success. The choice between a pyrazole and an imidazole core can influence these properties.
Unfortunately, a direct comparative study of the metabolic stability and pharmacokinetics of a pyrazole inhibitor and its exact imidazole analogue is not available in the public domain. However, we can infer some general trends and present available data for our representative compounds.
| Compound | Core Structure | In Vitro Metabolic Stability (Human Liver Microsomes) | Key Pharmacokinetic Parameters | Reference |
| BIRB 796 | Pyrazole | Data not available in the reviewed literature. | In one study, demonstrated oral bioavailability in animal models. | [7] |
| A trimethylsilylpyrazole p38 inhibitor | Pyrazole | Showed moderate to high clearance in mouse and human microsomes. | Exhibited oral bioavailability in mice. | [8] |
| SB203580 | Imidazole | Data not available in the reviewed literature. | Widely used as a tool compound in in vivo studies. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor activity. Below are standardized methodologies for key in vitro assays relevant to the comparison of pyrazole and imidazole-based p38 MAPK inhibitors.
In Vitro p38α MAPK Enzyme Inhibition Assay (Radiometric)
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]
-
Substrate peptide (e.g., ATF2)[10]
-
[γ-³²P]ATP[10]
-
Test inhibitor compounds at various concentrations
-
96-well plates[10]
-
Phosphocellulose paper[10]
-
Scintillation counter[10]
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, and the substrate peptide.[10]
-
Add Inhibitor: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).[10]
-
Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.[10]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[10]
-
Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.[10]
-
Washing: Wash the phosphocellulose paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
Quantification: Measure the amount of incorporated radiolabel for each spot using a scintillation counter.[10]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 (CYP) enzymes present in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes[12]
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)[12]
-
Phosphate buffer (0.1 M, pH 7.4)[12]
-
Ice-cold acetonitrile with internal standard (e.g., 100 ng/mL Warfarin)[12]
-
Positive control compound (e.g., Verapamil)[12]
Procedure:
-
Prepare Reaction Mixture: In a centrifuge tube, mix the microsomal solution with the NADPH regenerating system and the test compound. Use appropriate concentrations based on the assay design (e.g., 1 µM for the test compound and 0.5 mg/mL microsomal protein).[13][14]
-
Start Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C with gentle agitation.[12]
-
Time Points and Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.[12]
-
Terminate Reaction: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing the internal standard to precipitate proteins and halt metabolism.[12]
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[13]
-
Analysis: Collect the supernatant and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k). Calculate the in-vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (protein concentration).[12]
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, a primary target for many pyrazole and imidazole-based anti-inflammatory agents. The pathway is activated by various extracellular stimuli, leading to the activation of downstream kinases and transcription factors involved in inflammation.
Caption: The p38 MAPK signaling cascade and the point of inhibition by pyrazole and imidazole-based inhibitors.
General Experimental Workflow for IC50 Determination
The following diagram outlines a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
The choice between a pyrazole and an imidazole core in medicinal chemistry is a nuanced one, with each offering a distinct set of properties. Imidazole's higher basicity can lead to different interactions with biological targets and may influence solubility and off-target effects. Conversely, the less basic pyrazole may offer advantages in terms of metabolic stability and pharmacokinetic properties in certain contexts.
As demonstrated in the case of p38 MAPK inhibitors, both scaffolds can yield highly potent compounds. The ultimate decision will depend on the specific therapeutic target, the desired pharmacological profile, and the overall structure-activity relationship of the series under investigation. This guide provides a foundational framework and key experimental considerations to aid researchers in navigating this important decision in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purkh.com [purkh.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. mttlab.eu [mttlab.eu]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
This compound , a key reagent in many research and development pipelines, requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach based on its chemical structure and data from analogous pyrazole derivatives is recommended. The primary hazards associated with this compound and its class include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Quantitative Data Summary: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation.[4] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any potential dust, fumes, or vapors.[3][5] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Protocol
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]
-
Personal Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5] Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
Spill Management Protocol
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use an inert absorbent material to soak up the spill.
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
Disposal Protocol
The primary and most recommended method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service.[7]
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4][7]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that have come into direct contact with the compound should be placed in the same solid waste container.[4][7]
-
-
Labeling: The waste container must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage of Waste: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal, which is typically done through high-temperature incineration.[4][7]
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 153912-60-8 [amp.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
